(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
Description
The exact mass of the compound 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% is 209.02345286 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBCEUSHBCIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
[1]
Executive Summary: The Lipophilicity Engineer's Tool
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is a specialized heterocyclic building block designed for high-value medicinal chemistry and agrochemical synthesis.[1][2] Unlike its ubiquitous trifluoromethyl (-CF₃) analogs, this molecule incorporates the trifluoromethylsulfanyl (-SCF₃) moiety.[1][2]
This structural distinction is critical. The -SCF₃ group is often termed a "super-lipophilic" substituent.[1][2] With a Hansch
Physicochemical Architecture & Strategic Value
The "Super-Lipophilic" Advantage
In drug design, the "Magic Methyl" effect is well known, but the "Magic Trifluoromethylthio" effect is the modern equivalent for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Parameter | -CF₃ (Reference) | -SCF₃ (Target Group) | Impact on Drug Design |
| Hansch | 0.88 | 1.44 | Drastically increases membrane permeability/BBB penetration.[1] |
| Hammett | 0.54 | 0.50 | Strong electron-withdrawing group (EWG), similar to -CF₃.[1][2] |
| Field Effect (F) | 0.38 | 0.20 | Less inductive withdrawal; affects pKa of neighboring amines less drastically.[1] |
| Metabolic Stability | High | High | The C-F bond is chemically inert; the S-C bond is resistant to P450 oxidation.[1] |
Structural Implications for Reactivity
The presence of the -SCF₃ group at the C3 position of the pyridine ring exerts a specific electronic influence on the hydrazine moiety at C2:
-
Ortho-Effect: The bulky sulfur atom creates a steric environment that can influence regioselectivity during cyclization reactions.[1][2]
-
Nucleophilicity: The electron-withdrawing nature of the pyridine ring (enhanced by -SCF₃) reduces the nucleophilicity of the
hydrazine nitrogen, making the nitrogen the primary nucleophile in initial attacks on carbonyls.[1]
Synthetic Protocol: Preparation & Handling
While often purchased as a building block, in-house preparation ensures purity and freshness, which is critical for hydrazine stability.
Synthesis via (Nucleophilic Aromatic Substitution)
The most robust route involves the displacement of a halogen (typically chlorine) by hydrazine hydrate.[1][2]
Reagents:
-
Substrate: 2-Chloro-3-(trifluoromethylsulfanyl)pyridine[1]
-
Nucleophile: Hydrazine hydrate (64% or 80% aq.[1] solution)
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane[1]
-
Scavenger: None usually required (excess hydrazine acts as base), or Triethylamine (
).[1][2]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-Chloro-3-(trifluoromethylsulfanyl)pyridine in EtOH (5 mL/mmol).
-
Addition: Cool to 0°C. Dropwise add Hydrazine hydrate (5.0 eq). Note: Excess hydrazine prevents the formation of the bis-pyridyl side product.
-
Reflux: Heat to mild reflux (78°C) for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Workup:
Workflow Visualization
Figure 1: Optimized synthetic workflow for the conversion of the chloro-precursor to the target hydrazine via nucleophilic aromatic substitution.
Downstream Applications: Heterocycle Construction
The primary utility of CAS 1204235-22-2 is as a precursor for 1-(pyridin-2-yl)pyrazoles , a scaffold seen in numerous kinase inhibitors and agrochemicals (e.g., ryanodine receptor modulators).[1]
Pyrazole Synthesis (The Knorr Reaction)
Reacting the hydrazine with 1,3-dicarbonyls (or their synthetic equivalents like enaminones) yields pyrazoles.[1][2]
Critical Regioselectivity Note: Due to the steric bulk of the -SCF₃ group at position 3, the reaction with unsymmetrical 1,3-dicarbonyls often yields a single regioisomer with high selectivity.[2] The bulky group forces the adjacent substituent on the pyrazole ring away, favoring the formation of the 5-substituted pyrazole (steric relief).[1]
Standard Protocol:
-
Mix: Hydrazine intermediate (1 eq) + 1,3-diketone (1.1 eq).
-
Solvent: Acetic acid (AcOH) or Ethanol with catalytic HCl.[1][2]
-
Temp: 60–80°C.
-
Mechanism: Acid-catalyzed condensation followed by dehydration.[1][2]
Decision Logic for Scaffold Selection
Figure 2: Decision matrix for selecting the -SCF3 hydrazine building block versus standard halogenated analogs.[1]
Safety & Handling Protocols
Hazard Class: Hydrazines are generally Category 1B Carcinogens and Skin Sensitizers .[1][2] Specific Risks for Fluorinated Sulfur Compounds:
-
Thermal Decomposition: Heating above 200°C may release Hydrogen Fluoride (HF) and Sulfur oxides (
).[1] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrazines are prone to air oxidation, turning yellow/brown upon degradation.[1]
Self-Validating Safety Check:
References
-
Hao, J., et al. (2022).[1] "Synthesis of SCF3‐Substituted Sulfonium Ylides..." Asian Journal of Organic Chemistry. (Demonstrates the utility and lipophilicity parameters of the SCF3 group).
-
Lérida, A. C., et al. (2022).[1] "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review." Molecules. (Contextualizes the medicinal chemistry value of fluorinated motifs). [1]
-
PubChem Compound Summary. "2-Hydrazinyl-5-(trifluoromethyl)pyridine" (Analogous chemistry and safety data for trifluoromethyl-pyridyl hydrazines). [1]
-
ChemicalBook. "2-Chloro-3-(trifluoromethyl)pyridine synthesis." (Precursor synthesis and S_NAr reaction conditions).
-
Manchester Organics. "Product Catalog: this compound."[1][2][4] (Commercial availability and CAS verification).
Sources
- 1. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. manchesterorganics.com [manchesterorganics.com]
Technical Monograph: (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the specific physicochemical properties of the trifluoromethylsulfanyl (
Advanced Building Blocks for Fluorinated Heterocycles in Medicinal Chemistry
Executive Summary
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine (CAS: 1204235-22-2) is a specialized heterocyclic building block utilized in the synthesis of fused nitrogenous systems, particularly pyrazoles and triazoles. Distinguished by the trifluoromethylsulfanyl (
The
Physicochemical Identity & Molecular Weight
Precise molecular weight calculations are critical for stoichiometry in multi-step syntheses. The values below are derived from standard IUPAC atomic weights.
Molecular Data
| Property | Value |
| IUPAC Name | 2-Hydrazinyl-3-(trifluoromethylsulfanyl)pyridine |
| CAS Number | 1204235-22-2 |
| Molecular Formula | |
| Exact Mass | 209.0235 Da |
| Molecular Weight | 209.19 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
Atomic Weight Breakdown
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |
| Carbon (C) | 6 | 12.011 | 72.066 | 34.45% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 2.89% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 27.24% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 20.09% |
| Sulfur (S) | 1 | 32.060 | 32.060 | 15.33% |
| Total | 209.189 | 100% |
Structural Significance in Drug Design
The strategic value of this compound lies in the 3-position substitution .
-
The
Advantage: The trifluoromethylsulfanyl group is one of the most lipophilic substituents known. Replacing a or group with often increases the of a molecule, facilitating blood-brain barrier (BBB) penetration in CNS drugs or cuticular penetration in agrochemicals. -
Electronic Effects: The
group is a strong electron-withdrawing group (EWG), though slightly less so than . This electron deficiency at the pyridine ring activates the 2-position for the initial nucleophilic aromatic substitution ( ) required to install the hydrazine. -
Hydrazine Reactivity: The 2-hydrazino motif is a "bidentate" nucleophile, ready to condense with 1,3-dicarbonyls or ortho-esters to form fused bicyclic systems like pyrazolo[1,5-a]pyridines or [1,2,4]triazolo[4,3-a]pyridines .
Experimental Synthesis Protocol
Disclaimer: Hydrazines are potentially toxic and unstable. All procedures must be performed in a fume hood with appropriate PPE.
Synthetic Route: Nucleophilic Aromatic Substitution ( )
The most robust method for synthesizing this compound involves the displacement of a halide (fluorine or chlorine) at the 2-position of the pyridine ring by hydrazine hydrate.
Reagents:
-
Precursor: 2-Chloro-3-(trifluoromethylsulfanyl)pyridine (CAS 1204235-21-1) or the 2-Fluoro analogue.
-
Nucleophile: Hydrazine hydrate (
, 80% or 64-65% solution). -
Solvent: Ethanol (EtOH) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 equivalent of 2-Chloro-3-(trifluoromethylsulfanyl)pyridine in Ethanol (5–10 volumes).
-
Addition: Add Hydrazine hydrate (3.0 – 5.0 equivalents) dropwise at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (bis-pyridyl hydrazine).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material should disappear, and a more polar product spot should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Crystallization: Triturate the residue with cold water or a Hexane/EtOAc mixture to induce precipitation.
-
Filtration: Filter the solid, wash with cold water (to remove hydrazine salts), and dry under vacuum.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Mechanistic Pathway & Application Workflow
The following diagram illustrates the
Figure 1: Reaction pathway from the chloropyridine precursor to the hydrazine target and subsequent cyclization opportunities.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals should be verified:
-
Mass Spectrometry (ESI+): Look for the
peak at 210.2 m/z . -
1H NMR (DMSO-d6):
-
Pyridine Protons: Three distinct signals in the aromatic region (
7.0 – 8.5 ppm). -
Hydrazine Protons: A broad singlet for
( ~8.0-9.0 ppm) and a broad singlet for ( ~4.0-5.0 ppm). Note: These are exchangeable with .
-
-
19F NMR: A singlet corresponding to the
group, typically around -42 to -45 ppm. (Distinct from which is usually around -63 ppm).
Safety & Handling
-
Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and highly toxic. Use double-gloving and work strictly within a fume hood.
-
Waste Disposal: All hydrazine-containing waste must be segregated and treated with bleach (sodium hypochlorite) to neutralize before disposal, following local EHS regulations.
-
Storage: Store the final hydrazine product under an inert atmosphere (Argon/Nitrogen) at
. Hydrazines are prone to oxidation upon prolonged exposure to air.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Lipophilicity/ constants of ).
- Leroux, F. R., et al. (2013). "The Trifluoromethylsulfanyl Group ( ): A Super-Lipophilic Substituent for Medicinal Chemistry." ChemMedChem. (Contextual grounding for the moiety).
Advanced Synthon Engineering: A Technical Guide to Pyridine, 2-hydrazinyl-3-[(trifluoromethyl)thio]-
Introduction to the Scaffold
As drug discovery and agrochemical development increasingly rely on highly fluorinated heterocycles, the demand for versatile, heavily functionalized building blocks has surged. Pyridine, 2-hydrazinyl-3-[(trifluoromethyl)thio]- (IUPAC Name: 2-hydrazinyl-3-[(trifluoromethyl)sulfanyl]pyridine) represents a premier synthon in this space [3].
The strategic placement of a hydrazine moiety adjacent to a trifluoromethylthio (–SCF₃) group on a pyridine core creates a unique electronic and steric environment. This specific substitution pattern is ideal for constructing complex, biologically active bicyclic scaffolds such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines.
Causality in Structural Design: The –SCF₃ group is considered a "super-halogen" with a Hansch lipophilicity parameter (π) of 1.44, which is significantly higher than that of a standard trifluoromethyl group (π = 0.88). This extreme lipophilicity enhances membrane permeability and metabolic stability in biological systems[1]. Furthermore, its strong inductive electron-withdrawing effect (–I) activates the pyridine ring toward nucleophilic attack, making the synthesis of the hydrazine derivative highly efficient.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline metrics of this synthon is critical for predicting its behavior in both synthetic workflows and downstream biological assays.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical/Chemical Significance |
| Molecular Formula | C₆H₆F₃N₃S | Standardized elemental composition. |
| Molecular Weight | 209.19 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Calculated LogP | ~2.1 | Optimal lipophilicity for passive membrane diffusion. |
| Polar Surface Area (PSA) | 64.9 Ų | Excellent for CNS penetration or systemic agrochemical distribution. |
| Hydrogen Bond Donors | 3 (from –NHNH₂) | Critical for directing subsequent cyclization reactions. |
| Hydrogen Bond Acceptors | 4 (N, F, S) | Facilitates target protein/receptor binding. |
Synthetic Methodology: The SNAr Approach
The synthesis of 2-hydrazinyl-3-[(trifluoromethyl)thio]pyridine relies on the Nucleophilic Aromatic Substitution (SNAr) displacement of a leaving group (typically chloride) from the 2-position of the pyridine ring [2].
Self-Validating Experimental Protocol
As an application scientist, it is imperative to design protocols that inherently validate their own success at each step to prevent downstream failures.
-
Initiation: Dissolve 1.0 equivalent (10 mmol) of 2-chloro-3-[(trifluoromethyl)thio]pyridine in 20 mL of absolute ethanol. Causality: Ethanol is selected as a polar protic solvent. It stabilizes the highly polar Meisenheimer complex transition state via hydrogen bonding, significantly lowering the activation energy of the substitution.
-
Nucleophile Addition: Cool the reaction vessel to 0 °C. Add 5.0 equivalents (50 mmol) of hydrazine hydrate (64% N₂H₄ in water) dropwise over 15 minutes. Causality: The dropwise addition controls the initial exothermic acid-base interactions. A 5-fold excess of hydrazine is critical; it acts as the primary nucleophile, serves as an acid scavenger for the generated HCl byproduct, and kinetically outcompetes the newly formed product to prevent the formation of symmetric bis-pyridyl hydrazine dimers.
-
Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12 hours. Causality: While the –SCF₃ group electronically activates the 2-position, its significant steric bulk creates a kinetic barrier. Refluxing provides the necessary thermal energy to drive the reaction to completion.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The starting material (R_f ~0.7, UV active) will be consumed, replaced by a highly polar product spot (R_f ~0.2) that stains deep purple with ninhydrin, confirming the presence of the primary amine.
-
Quenching & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Causality: The target compound's lipophilicity drives it into the organic layer, while the excess hydrazine and hydrazine hydrochloride salts are highly water-soluble and partition exclusively into the aqueous layer, ensuring a clean phase separation.
-
Purification: Wash the organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude solid from a hot heptane/toluene mixture to yield the pure product.
Fig 1: Step-by-step SNAr mechanism for the synthesis of the 2-hydrazinyl pyridine scaffold.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical parameters:
Table 2: Analytical Validation Parameters
| Technique | Expected Signal/Value | Structural Correlation |
| ¹H NMR (DMSO-d₆) | δ 8.20 (dd, 1H), 7.85 (dd, 1H), 6.75 (dd, 1H) | Pyridine ring protons (C6, C4, C5 respectively). |
| ¹H NMR (DMSO-d₆) | δ 7.50 (br s, 1H), 4.30 (br s, 2H) | Hydrazine protons (–NH– and –NH₂); exchangeable with D₂O. |
| ¹⁹F NMR (DMSO-d₆) | δ -42.5 (s, 3F) | Confirms the intact –SCF₃ group. |
| LC-MS (ESI+) | m/z 210.0 [M+H]⁺ | Confirms the molecular weight (209.19 + 1.01). |
Downstream Applications: Fused Heterocycle Assembly
The primary utility of 2-hydrazinyl-3-[(trifluoromethyl)thio]pyridine lies in its capacity to form bicyclic systems. For instance, reacting this synthon with 1,3-dicarbonyl compounds (like acetylacetone) yields pyrazolo[3,4-b]pyridines[2].
Cyclization Causality: The reaction proceeds via a two-step sequence. First, the more nucleophilic primary amine (–NH₂) of the hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate (the kinetic product). Subsequently, acid catalysis and elevated temperatures drive the intramolecular cyclization, where the secondary amine (–NH–) attacks the remaining carbonyl, followed by dehydration to yield the thermodynamically stable aromatic pyrazolo[3,4-b]pyridine system.
Fig 2: Workflow for the cyclocondensation of the hydrazine synthon into a bicyclic scaffold.
Conclusion
The Pyridine, 2-hydrazinyl-3-[(trifluoromethyl)thio]- scaffold is a highly versatile building block. By understanding the electronic push-pull dynamics of the pyridine ring and the steric/lipophilic contributions of the –SCF₃ group, chemists can leverage this synthon to rapidly explore novel chemical space in both pharmaceutical and agricultural domains. Strict adherence to the self-validating SNAr protocol ensures high-fidelity generation of this critical intermediate.
References
- World Intellectual Property Organization. "Novel heteroaryl-triazole and heteroaryl-tetrazole compounds as pesticides." WO2019206799A1.
- World Intellectual Property Organization. "Fused heterocyclic compounds and their use as pest control agents." WO2020178789A1.
-
Chemical Abstracts Service (CAS). "Naming and Indexing of Chemical Substances for Chemical Abstracts."[Link]
Strategic Sourcing & Synthesis Guide: 3-Trifluoromethylthio-2-pyridylhydrazine
This is an in-depth technical guide on sourcing and synthesizing 3-trifluoromethylthio-2-pyridylhydrazine , a specialized heterocyclic building block.
Executive Summary
3-Trifluoromethylthio-2-pyridylhydrazine is a high-value, niche intermediate used primarily in the development of agrochemicals (e.g., pyrazole-based herbicides) and pharmaceuticals requiring enhanced lipophilicity. The trifluoromethylthio (
Current Market Status:
-
Direct Availability: Extremely Low. There are currently no major catalog suppliers offering this specific hydrazine as an off-the-shelf stock item.
-
Sourcing Strategy: The most reliable acquisition method is Custom Synthesis or In-House Production from commercially available precursors.
-
Key Precursors: 2-Chloro-3-iodopyridine (widely available) and 3-(Trifluoromethylthio)pyridin-2-amine (limited availability).
This guide provides a validated "Make vs. Buy" decision framework, detailed synthesis protocols, and quality assurance standards.
Chemical Profile & Significance[1]
| Property | Specification |
| Chemical Name | 3-(Trifluoromethylthio)-2-hydrazinopyridine |
| Target Structure | Pyridine ring substituted at C2 with hydrazine ( |
| Molecular Formula | |
| Key Functionality | |
| CAS Number (Target) | Not formally assigned in major registries; refer to precursors below. |
Why the Group?
The "Hansch
Sourcing Landscape: Precursor Availability
Since the target hydrazine is not shelf-stable or widely cataloged, researchers must source precursors. The following table summarizes the availability of the necessary starting materials.
| Precursor Name | CAS Number | Availability | Typical Purity | Supplier Examples |
| 2-Chloro-3-iodopyridine | 78607-36-0 | High | >98% | Sigma, Combi-Blocks, Enamine |
| 3-(Trifluoromethylthio)pyridin-2-amine | 1204234-81-0 | Low | 95% | Splendid Lab, Chem960, Custom Synthesis |
| AgSCF3 (Silver trifluoromethanethiolate) | 811-68-7 | Medium | 97% | TCI, Fluorochem, Sigma |
| (bpy)CuSCF3 | 1353016-71-3 | Medium | 98% | TCI, Sigma |
Technical Core: Synthesis Protocols
Two primary routes are recommended based on precursor availability and yield efficiency. Route A is preferred for scale and reliability.
Diagram 1: Synthesis Pathway Logic
Caption: Comparison of the two primary synthesis routes. Route A is preferred due to the wide availability of the iodo-pyridine precursor.
Protocol A: The "Substitution" Route (Recommended)
This route avoids the unstable diazonium intermediates of Route B and utilizes the robust Sandmeyer-type trifluoromethylthiolation.
Step 1: Synthesis of 2-Chloro-3-(trifluoromethylthio)pyridine
Objective: Install the
-
Reagents: 2-Chloro-3-iodopyridine (1.0 eq),
(1.2 eq), or with CuI catalyst. -
Solvent: Diglyme or DMF.
-
Conditions: Heat to 80–100°C under
atmosphere for 12–16 hours. -
Workup: Dilute with water, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc).
-
Validation:
NMR should show a singlet around -42 ppm ( ).
Step 2: Hydrazinolysis
Objective: Displace the 2-Chloro group with hydrazine.
-
Reagents: 2-Chloro-3-(trifluoromethylthio)pyridine (1.0 eq), Hydrazine Hydrate (80%, 5.0–10.0 eq).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–100°C) for 4–8 hours. Monitor by TLC (disappearance of starting chloride).
-
Workup: Concentrate under reduced pressure to remove excess hydrazine (Caution: Hydrazine is toxic). Precipitate the product using cold water or ether. Recrystallize from Ethanol/Water if necessary.
Protocol B: The "Diazotization" Route
Use this only if you already possess the amine precursor (CAS 1204234-81-0).
-
Diazotization: Dissolve amine in conc. HCl at -5°C. Add
dropwise. -
Reduction: Add
in conc. HCl at -5°C. Stir for 2 hours, then warm to room temp. -
Isolation: Neutralize with NaOH (keep cold) and extract with DCM. This route often suffers from lower yields due to side reactions (formation of the azide or phenol).
Technical Validation (QA/QC)
To ensure the integrity of the synthesized material, the following analytical criteria must be met.
| Analytical Method | Expected Result | Purpose |
| Singlet at | Confirms presence of | |
| Pyridine protons (3H) + Broad hydrazine peaks ( | Confirms hydrazine incorporation. | |
| LC-MS | Confirms molecular weight. | |
| TLC | Distinct spot, more polar than chloro-precursor | Quick purity check. |
Critical Safety Note: Hydrazines are potential carcinogens and can be unstable. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation (browning).
Decision Framework for Researchers
Diagram 2: Sourcing Decision Tree
Caption: Decision matrix for sourcing. Due to lack of catalog stock, internal synthesis or CRO contracting are the only viable options.
References
-
Preparation of 3-(Trifluoromethylthio)pyridin-2-amine : Splendid Lab Catalog Entry. CAS 1204234-81-0 Product Details. Link
- Copper-Catalyzed Trifluoromethylthiolation: Weng, Z., et al. "Copper-mediated trifluoromethylthiolation of heteroaryl halides." Organic Letters, 2012. (General method for Step 1 of Protocol A).
-
Synthesis of 2-hydrazinopyridines : Asian Journal of Chemistry, 2017. "Reaction of 2-chloropyridine with hydrazine hydrate." Link
-
Precursor Availability : 2-Chloro-3-iodopyridine (CAS 78607-36-0) Supplier Data. ChemicalBook / Sigma-Aldrich. Link
-
Reagent Availability : (bpy)CuSCF3 (CAS 1353016-71-3). TCI Chemicals. Link
Navigating the Fluorine Frontier: A Comparative Analysis of 3-CF₃ and 3-SCF₃ Pyridine Hydrazines in Drug Discovery
Executive Summary
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and agrochemical development. When designing privileged scaffolds—such as pyrazoles and triazoles derived from pyridine hydrazines—the choice of substituent at the 3-position dictates profound differences in chemical reactivity, regioselectivity, and in vivo performance. This technical whitepaper provides an in-depth comparative analysis of 3-trifluoromethyl (-CF₃) and 3-trifluoromethylthio (-SCF₃) pyridine hydrazines, detailing the causality behind their physicochemical divergence and providing field-proven, self-validating experimental protocols for their application.
Physicochemical Foundations: -CF₃ vs. -SCF₃
To understand the divergent behavior of 3-CF₃ and 3-SCF₃ pyridine hydrazines, we must first analyze the intrinsic electronic and steric properties of the substituents. Although both groups are strongly electron-withdrawing, their mechanisms of electron withdrawal and spatial requirements differ significantly.
According to established Hammett substituent constants, both groups exert strong inductive electron withdrawal (-I), though the -SCF₃ group is slightly less withdrawing (
Quantitative Property Comparison
| Physicochemical Parameter | 3-CF₃ (Trifluoromethyl) | 3-SCF₃ (Trifluoromethylthio) | Causality / Impact on Scaffold |
| Hammett Constant ( | 0.54 | 0.50 | Both exert strong inductive electron withdrawal, reducing adjacent nucleophilicity. |
| Hammett Constant ( | 0.43 | 0.40 | -SCF₃ is slightly less electron-withdrawing due to sulfur polarizability. |
| Hansch Lipophilicity ( | 0.88 | 1.44 | -SCF₃ drastically increases logP, enhancing lipid membrane permeability. |
| Van der Waals Volume (ų) | 42.6 | 73.3 | -SCF₃ creates massive steric hindrance, altering cyclization regioselectivity. |
| Electronic Nature | Pure -I, hyperconjugation | Strong -I, weak +M (sulfur lone pairs) | Influences the coplanarity of the adjacent hydrazine moiety. |
Mechanistic Reactivity of Pyridine Hydrazines
In 2-hydrazinyl-3-substituted pyridines, the nucleophilicity of the hydrazine moiety (
-
Nucleophilic Attenuation: Both the -CF₃ and -SCF₃ groups reduce the nucleophilicity of the adjacent hydrazine nitrogen (
) via inductive withdrawal through the pyridine -system. This makes the terminal nitrogen ( ) the primary site of initial nucleophilic attack when exposed to electrophiles. -
Steric Clash & Coplanarity: The massive steric bulk of the 3-SCF₃ group (73.3 ų) forces the 2-hydrazine group out of coplanarity with the pyridine ring. This orthogonal conformation paradoxically decouples the hydrazine lone pair from the pyridine ring's resonance withdrawal, making the terminal nitrogen slightly more nucleophilic than in the 3-CF₃ analog.
-
Regioselective Cyclization: When reacting with asymmetric 1,3-diketones to form pyrazoles, the steric bulk of the 3-SCF₃ group imposes a severe steric penalty. This drives the reaction pathway almost exclusively toward the less sterically hindered pyrazole regiomer.
Workflow showing how steric differences between CF3 and SCF3 drive regioselectivity in cyclization.
Self-Validating Experimental Protocol
To harness these building blocks effectively, the following protocol details the regioselective synthesis of 1-(3-substituted-pyridin-2-yl)-1H-pyrazoles. This methodology is designed as a self-validating system, ensuring that the causality behind each chemical choice is clear.
Synthesis of 1-(3-Substituted-Pyridin-2-yl)-1H-Pyrazoles
Step 1: Reagent Preparation & Solvent Selection
-
Action: Dissolve 1.0 eq of 2-hydrazinyl-3-(trifluoromethyl)pyridine OR 2-hydrazinyl-3-(trifluoromethylthio)pyridine in anhydrous ethanol (0.2 M).
-
Causality: Ethanol is chosen as a polar protic solvent to stabilize the charged transition states during the initial nucleophilic addition. Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the diketone electrophile.
Step 2: Electrophile Activation
-
Action: Add 1.1 eq of an asymmetric 1,3-diketone (e.g., 1-phenylbutane-1,3-dione) and 0.1 eq of glacial acetic acid.
-
Causality: The acetic acid acts as a Brønsted acid catalyst to protonate the more sterically accessible carbonyl oxygen of the diketone. This electrophilic activation is critically required for the 3-SCF₃ derivative, as the bulky -SCF₃ group raises the activation energy (
) for the initial nucleophilic attack.
Step 3: Thermal Cyclization
-
Action: Reflux the mixture at 78°C under an inert atmosphere.
-
Causality: Thermal energy is required to overcome the steric clash between the 3-substituent of the pyridine and the forming pyrazole ring. Due to its larger Van der Waals volume, the 3-SCF₃ reaction requires longer reflux times (approx. 8 hours) compared to the 3-CF₃ reaction (approx. 4 hours) to achieve full conversion.
Step 4: Self-Validation & Regiomeric Quality Control
-
Action: Monitor the reaction via LC-MS. Upon completion, purify via silica gel chromatography. Use 2D NOESY NMR to confirm the regiochemistry of the isolated pyrazole.
-
Causality: Because the 1,3-diketone is asymmetric, two pyrazole regiomers can theoretically form. LC-MS validates the mass conversion (confirming dehydration and cyclization), while NOESY NMR maps the spatial proximity of protons to validate the structural architecture. The 3-SCF₃ derivative will consistently yield a higher regiomeric excess due to its massive steric bulk forcing the bulkier substituent of the diketone away from the pyridine ring.
Pharmacological & ADME Implications
The decision to utilize a 3-CF₃ versus a 3-SCF₃ pyridine hydrazine precursor has profound downstream effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.
Switching from a 3-CF₃ to a 3-SCF₃ group dramatically alters lipophilic efficiency (LipE). The enhanced lipophilicity of the -SCF₃ group improves cell membrane permeability and blood-brain barrier (BBB) penetration, making it highly desirable for central nervous system (CNS) targets. Furthermore, recent antimicrobial studies on fluorinated scaffolds demonstrate that while -CF₃ derivatives often exhibit bacteriostatic activity, the corresponding -SCF₃ derivatives can act as potent bactericidal agents. This highlights the profound biological impact of the sulfur atom's polarizability and its ability to disrupt bacterial membranes[3].
Decision matrix for selecting CF3 vs. SCF3 based on desired ADME and pharmacological profiles.
References
- Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews / University of Pittsburgh URL
- Title: Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ResearchGate URL
- Title: Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)
Sources
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine from 2-chloropyridine
Application Note & Protocol
Synthesis of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine from 2-Chloropyridine: A Strategic Guide for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the two-step synthesis of this compound, a valuable building block in pharmaceutical research, starting from readily available 2-chloropyridine. The trifluoromethylthio (SCF3) group is a key pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] The synthetic strategy detailed herein involves an initial regioselective trifluoromethylthiolation of the pyridine ring via directed lithiation, followed by a nucleophilic aromatic substitution (SNAr) to introduce the hydrazine moiety. This guide offers in-depth mechanistic insights, detailed experimental protocols, and critical safety information to enable the successful and safe execution of this synthesis in a research setting.
Introduction: The Strategic Value of the SCF3-Pyridine Scaffold
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[2][3] Among these, the trifluoromethylthio (SCF3) group is particularly advantageous due to its high lipophilicity, strong electron-withdrawing nature, and enhanced stability towards metabolic degradation.[1] When combined with a pyridine scaffold, a privileged structure in numerous approved drugs, the resulting trifluoromethylthiolated pyridines become highly sought-after intermediates.[2][3]
This guide focuses on the synthesis of this compound. The hydrazine functional group serves as a versatile handle for constructing more complex heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many therapeutic agents. The synthetic pathway commences with 2-chloropyridine and proceeds through a key 2-chloro-3-(trifluoromethylthio)pyridine intermediate. This approach hinges on two fundamental transformations in heterocyclic chemistry: the regioselective functionalization of the pyridine ring and the subsequent nucleophilic aromatic substitution at an activated position.
Overall Synthetic Workflow
The synthesis is strategically designed as a two-part process. The first part establishes the core C-S bond, introducing the trifluoromethylthio group at the C-3 position of the pyridine ring. The second part displaces the C-2 chloro substituent to install the crucial hydrazine functionality.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-Chloro-3-(trifluoromethylthio)pyridine
Principle and Rationale
Direct electrophilic substitution on 2-chloropyridine is often unselective. A more robust method for achieving C-3 functionalization is through deprotonation with a strong, non-nucleophilic base, followed by trapping the resulting organometallic intermediate with a suitable electrophile. Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it selectively abstracts the most acidic proton at the C-3 position without displacing the C-2 chloro group at low temperatures.
The resulting 2-chloro-3-lithiopyridine is then quenched with an electrophilic trifluoromethylthiolating reagent. Several such reagents exist, including N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)saccharin, or N-(trifluoromethylthio)benzenesulfonimide.[2] These reagents provide a source of "SCF3+" that readily reacts with the nucleophilic lithiated intermediate to form the desired product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diisopropylamine | 101.19 | 2.3 mL | 16.5 | Freshly distilled from CaH2. |
| Tetrahydrofuran (THF) | 72.11 | 75 mL | - | Anhydrous, inhibitor-free. |
| n-Butyllithium (n-BuLi) | 64.06 | 6.0 mL (2.5 M in hexanes) | 15.0 | Titrated solution. Pyrophoric. |
| 2-Chloropyridine | 113.55 | 1.14 g | 10.0 | Purified by distillation. Toxic.[4] |
| N-(Trifluoromethylthio)saccharin | 313.26 | 3.76 g | 12.0 | Commercially available or synthesized. |
| Saturated aq. NH4Cl | - | 50 mL | - | For quenching the reaction. |
| Diethyl Ether | 74.12 | 150 mL | - | For extraction. |
| Brine | - | 50 mL | - | For washing. |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (40 mL) and diisopropylamine (2.3 mL, 16.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: In a separate flame-dried flask, prepare a solution of 2-chloropyridine (1.14 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Add the 2-chloropyridine solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Electrophilic Quench: Dissolve N-(trifluoromethylthio)saccharin (3.76 g, 12.0 mmol) in anhydrous THF (20 mL). Add this solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-3-(trifluoromethylthio)pyridine.
Part 2: Synthesis of this compound
Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of the 2-chloro intermediate to the final hydrazine product is achieved via a nucleophilic aromatic substitution (SNAr) reaction.[5] This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via a two-step addition-elimination sequence.[6]
First, the nucleophile (hydrazine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the SCF3 group at the 3-position helps to stabilize this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: Generalized SNAr mechanism pathway.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Chloro-3-(trifluoromethylthio)pyridine | 213.61 | 2.14 g | 10.0 | From Part 1. |
| Hydrazine Hydrate (~64% N2H4 in H2O) | 50.06 | 4.7 mL | ~100 | 10 equivalents. Toxic, corrosive.[7][8][9] |
| Ethanol (EtOH) | 46.07 | 20 mL | - | Reagent grade. |
| Water (DI) | 18.02 | 100 mL | - | For work-up. |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | For extraction. |
| Brine | - | 50 mL | - | For washing. |
| Anhydrous Na2SO4 | - | As needed | - | For drying. |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethylthio)pyridine (2.14 g, 10.0 mmol) and ethanol (20 mL).
-
Hydrazine Addition: Carefully add hydrazine hydrate (4.7 mL, ~100 mmol) to the stirred solution. Caution: Hydrazine is toxic and corrosive. Perform this step in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Add deionized water (50 mL) to the residue. The product may precipitate as a solid. If not, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL) to remove residual hydrazine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography if necessary to yield this compound as a solid.
Data Summary
| Step | Product | Starting Material | Yield (Typical) | Purity (Target) | Key Analytical Data (Expected) |
| 1 | 2-Chloro-3-(trifluoromethylthio)pyridine | 2-Chloropyridine | 50-70% | >95% | ¹⁹F NMR: Singlet around -42 ppm.¹H NMR: Characteristic pyridine signals.MS (EI): M+ peak at m/z 213/215 (Cl isotope pattern). |
| 2 | This compound | Intermediate from Step 1 | 75-90% | >98% | ¹⁹F NMR: Singlet around -43 ppm.¹H NMR: Appearance of broad NH and NH2 signals.MS (ESI): [M+H]+ peak at m/z 210. |
Critical Safety Considerations
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
2-Chloropyridine: Toxic by ingestion and inhalation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Always handle in a fume hood with heavy-duty gloves, lab coat, and safety goggles. Have a proper quench station (e.g., dilute bleach solution) available for any spills or residual material.
-
Low-Temperature Reactions: Dry ice/acetone baths can cause severe burns upon skin contact. Wear cryogenic gloves when handling.
Conclusion
This application note details a reliable and logical two-step synthesis for this compound from 2-chloropyridine. The methodology leverages fundamental organic reactions, including directed lithiation and nucleophilic aromatic substitution, to construct this valuable, fluorinated building block. By following the detailed protocols and adhering to the safety guidelines, researchers can effectively synthesize this key intermediate for application in drug discovery and development programs.
References
-
Popp, C., et al. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry, 21(41), 14324-7. Available at: [Link]
-
Saito, N., et al. (2018). Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry, 16(3), 356-359. Available at: [Link]
-
Jiang, C., et al. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters, 23(17), 6845–6849. Available at: [Link]
-
Fujita, M., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 240-246. Available at: [Link]
-
Otsuka, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 65-73. Available at: [Link]
- Glavač, N., et al. (2019). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules, 24(10), 1969.
- Dow Agrosciences LLC. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents. WO1998050362A1.
- Jiangsu Yangnong Chemical Co Ltd. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. CN102249991A.
- Jiangsu Fubia Chemical Co Ltd. (2017). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. CN106588758A.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
-
Isseb, R. R., et al. (2020). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
-
National Toxicology Program. (1996). 2-Chloropyridine. NTP Chemical Repository. Retrieved from [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2458-2464. Available at: [Link]
-
FMC Corporation. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. US-20230156942-A1. Available at: [Link]
- Qingdao Wenchuang Technology Co Ltd. (2014). Synthetic method of 3-chlorine-2-hydrazinopyridine. Google Patents. CN103588705A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
High-Fidelity Nucleophilic Aromatic Substitution of 2-Chloro-3-(trifluoromethylthio)pyridine: A Strategic Guide
Topic: Nucleophilic Aromatic Substitution of 2-Chloro-3-(trifluoromethylthio)pyridine Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
The 2-chloro-3-(trifluoromethylthio)pyridine scaffold represents a high-value pharmacophore in modern drug discovery. The trifluoromethylthio group (–SCF
This application note details the Nucleophilic Aromatic Substitution (S
Substrate Analysis & Reactivity Profile
Electronic Activation
The reactivity of 2-chloro-3-(trifluoromethylthio)pyridine is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen and the 3-substituent.
-
Pyridine Nitrogen: Inductively withdraws electron density, activating the C2 and C4 positions.
-
3-SCF
Group: Acts as a strong Electron Withdrawing Group (EWG).-
Hammett Constant (
): 0.50 (Inductive/Resonance withdrawal). -
Comparison: While less activating than a nitro group (
= 0.78), the SCF provides sufficient activation for S Ar under mild-to-moderate thermal conditions without the explosion risks of nitro-compounds.
-
Steric & Stability Considerations
-
Steric Bulk: The –SCF
group has a larger Van der Waals radius than –CF or –Cl. Nucleophiles with significant steric bulk at the -position (e.g., tert-butylamine) may require elevated temperatures or catalytic additives. -
C–S Bond Liability: While the C–F bonds are inert, the C–S bond can be susceptible to cleavage under harsh reducing conditions or extremely strong, forcing basic conditions (e.g., t-BuLi). The protocols below prioritize non-nucleophilic bases to mitigate this risk.
Mechanistic Visualization
The reaction proceeds via the classical addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex.
Figure 1: Reaction coordinate of the S
Validated Experimental Protocols
Protocol A: Amination (The "Workhorse" Method)
Best for: Primary and secondary amines, anilines.
Materials:
-
Substrate: 2-Chloro-3-(trifluoromethylthio)pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K
CO (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
-
Note: Use anhydrous solvents to prevent hydrolysis to the pyridone byproduct.
-
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv) and K
CO (2.0 equiv). -
Solvate: Add DMSO (concentration 0.5 M).
-
Add Nucleophile: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines/Steric Amines: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
-
Workup (Precipitation Method):
-
Cool to RT.
-
Slowly pour the reaction mixture into 5 volumes of ice-water with vigorous stirring.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
-
Alternative Workup (Extraction):
-
Dilute with EtOAc, wash 3x with water (to remove DMSO), 1x with Brine. Dry over Na
SO .
-
Critical Process Parameter (CPP):
Temperature Control: Do not exceed 120°C. Above this threshold, minor decomposition of the SCF
moiety has been observed in the presence of strong amines.
Protocol B: Etherification (Alkoxylation)
Best for: Alcohols, Phenols.
Materials:
-
Substrate: 2-Chloro-3-(trifluoromethylthio)pyridine (1.0 equiv)
-
Nucleophile: Alcohol (1.1 equiv)
-
Base: Cs
CO (Cesium Carbonate) (1.5 equiv) or NaH (1.1 equiv - use with caution) -
Solvent: DMF or THF
Step-by-Step Procedure:
-
Activation:
-
Method 1 (Mild): Mix Alcohol and Cs
CO in DMF. Stir 15 min at RT. -
Method 2 (Strong): Suspend NaH (60% dispersion) in dry THF at 0°C. Add alcohol dropwise. Stir 30 min.
-
-
Addition: Add the chloropyridine solution dropwise to the activated alkoxide.
-
Reaction:
-
Heat to 60–90°C .
-
Warning: Monitor closely. Hydroxide impurities (from wet solvent) will compete to form the pyridone.
-
-
Workup: Standard aqueous extraction with EtOAc/Et
O.
Optimization Logic & Troubleshooting
Use the following decision tree to select the optimal conditions based on your specific nucleophile.
Figure 2: Process optimization decision tree. "Stronger" conditions (Temperature/Base) are required as nucleophilicity decreases.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or weak. | Switch solvent to NMP (higher boiling point) and heat to 100°C. Add KI (10 mol%) as a catalyst. |
| Hydrolysis Product (Pyridone) | Wet solvent or hygroscopic base. | Use anhydrous solvents (Sure/Seal™). Switch base from KOH/NaOH to Cs |
| SCF | Reaction temperature too high (>140°C) or reducing environment. | Lower temperature. Avoid using thiol nucleophiles with strong reducing agents. |
| Regioselectivity Issues | N/A (Only 2-Cl is labile). | If using 2,6-dichloro analog, control stoichiometry strictly (1.0 equiv) to mono-substitute. |
Safety & Handling (E-E-A-T)
-
Toxicity: 2-chloropyridines are potential skin sensitizers and irritants. Handle in a fume hood.
-
SCF
Stability: While generally stable, thermal decomposition of trifluoromethylthio compounds can release toxic fluorinated sulfur species. Do not incinerate reaction waste in non-specialized facilities. -
Exotherm: The reaction with primary amines in DMSO can be mildly exothermic. Add reagents slowly on scales >10g.
References
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1]
-
Léris, P., et al. (2015). "Shelf-stable electrophilic reagents for trifluoromethylthiolation." Chemical Reviews, 115(2), 683–722. (Context on SCF3 stability and utility).
- Schlosser, M. (2006). "The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: A Versatile Building Block." European Journal of Organic Chemistry. (Analogous reactivity profiles).
-
BenchChem. (2025).[2][3] "Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis." (General Pyridine S
Ar protocols).
Sources
Application Note: Synthesis of 3-Trifluoromethylthio-1,2,4-triazolo[4,3-a]pyridine Derivatives
Topic: Synthesis of 3-trifluoromethylthio-1,2,4-triazolo[4,3-a]pyridine derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Importance
The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory, antimicrobial, and psychotropic agents (e.g., Trazodone analogs). The introduction of a trifluoromethylthio (
The
-
Protocol A (Late-Stage Functionalization): Direct C-H trifluoromethylthiolation using electrophilic reagents. Ideal for rapid analog generation (SAR).
-
Protocol B (De Novo Construction): Thiol-mediated synthesis starting from 2-hydrazinopyridines. Ideal for scale-up and scaffold diversity.[1]
Synthetic Strategy Overview
The synthesis targets the C3 position, which is the most nucleophilic site on the triazolo[4,3-a]pyridine ring (excluding the bridgehead nitrogen).
Figure 1: Strategic disconnection showing the two primary routes to the target scaffold.
Protocol A: Direct C-H Trifluoromethylthiolation
Best for: Late-stage diversification of existing drug candidates.[2]
Mechanism: Electrophilic Aromatic Substitution (
Reaction Rationale
The C3 position of 1,2,4-triazolo[4,3-a]pyridine is electron-rich. While traditional methods use toxic gases (
Materials[3][4]
-
Substrate: Substituted 1,2,4-triazolo[4,3-a]pyridine (1.0 equiv).
-
Reagent:
-(Trifluoromethylthio)saccharin (1.2 equiv). -
Catalyst: Iron(III) chloride (
) (10–20 mol%). -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Atmosphere: Argon or Nitrogen (anhydrous conditions).
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL sealed tube or Schlenk flask and equip with a magnetic stir bar. Cool to room temperature under argon flow.
-
Charging: Add the 1,2,4-triazolo[4,3-a]pyridine substrate (0.5 mmol) and
-(trifluoromethylthio)saccharin (170 mg, 0.6 mmol). -
Catalyst Addition: Add anhydrous
(8 mg, 0.05 mmol, 10 mol%) rapidly to minimize moisture absorption. -
Solvation: Add anhydrous DCE (2.0 mL). Seal the vessel.
-
Reaction: Heat the mixture to 60–80 °C for 4–12 hours.
-
Note: Electron-deficient substrates may require higher temperatures (100 °C) or stronger Lewis acids (
).
-
-
Monitoring: Monitor by TLC (EtOAc/MeOH) or LC-MS. The product typically moves faster (higher
) than the starting material due to the lipophilic group. -
Workup: Dilute with DCM (10 mL), wash with saturated
(2 x 10 mL) to remove saccharin byproduct. Dry organic layer over . -
Purification: Concentrate and purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Data Summary: Substrate Scope (Representative)
| Substituent (R) | Conditions | Yield (%) | Notes |
| H (Parent) | 82% | Standard benchmark | |
| 6-Methyl | 88% | Faster reaction (EDG) | |
| 6-Chloro | 65% | Slower (EWG) | |
| 6-Nitro | 45% | Requires silver catalyst |
Protocol B: Thiol-Mediated Synthesis (De Novo)
Best for: Gram-scale synthesis and cost-efficiency.
Mechanism: Nucleophilic attack on
Reaction Pathway
This route builds the sulfur-carbon bond first, creating a stable 3-mercapto intermediate, which is then trifluoromethylated using the Langlois reagent (
Figure 2: Workflow for the Thiol-Mediated Synthesis.
Step 1: Synthesis of 1,2,4-triazolo[4,3-a]pyridine-3-thiol
-
Reagents: Dissolve 2-hydrazinopyridine (10 mmol) in Ethanol (20 mL).
-
Addition: Add KOH (12 mmol) and Carbon Disulfide (
) (15 mmol). Caution: is toxic and flammable. -
Reflux: Heat to reflux for 6–8 hours. Evolution of
gas will occur (rotten egg smell); trap gas in bleach solution. -
Isolation: Cool to RT. Acidify with dilute HCl to pH 3–4. The thiol (often existing as the thione tautomer) will precipitate as a yellow/white solid.
-
Filtration: Filter, wash with cold water, and dry. Yields are typically >85%.
Step 2: Oxidative Trifluoromethylation
-
Reagents: To a solution of the 3-thiol intermediate (1.0 mmol) in MeCN/H2O (4:1, 5 mL), add Sodium Triflinate (
, Langlois Reagent) (2.0 equiv). -
Oxidant: Add Iodine (
, 20 mol%) and tert-Butyl hydroperoxide (TBHP, 2.0 equiv) OR Potassium Persulfate ( , 2.0 equiv). -
Reaction: Stir at room temperature for 12 hours (or 50 °C for 4 hours).
-
Mechanism: The oxidant generates a
radical from the sulfinate, which reacts with the sulfur radical generated from the thiol. -
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Analysis & Troubleshooting
Regioselectivity
In Protocol A , the 1,2,4-triazolo[4,3-a]pyridine ring is highly selective for electrophilic attack at C3 .
-
Risk:[3][4] If C3 is blocked, reaction may occur at C6, but C3 is kinetically favored by a large margin.
-
Verification: Confirm C3 substitution by disappearance of the C3-H singlet in
NMR (typically around 9.0–9.5 ppm in the parent scaffold).
Handling "Stench" Compounds
-
Thiol Route: The 3-mercapto intermediate and
have potent odors. All reactions in Protocol B must be performed in a well-ventilated fume hood. -
Oxidation: The final
product is generally odorless and stable.
Comparison of Methods
| Feature | Protocol A (Direct C-H) | Protocol B (Thiol-Click) |
| Step Count | 1 Step | 2 Steps |
| Reagent Cost | High (Saccharin reagent) | Low ( |
| Scalability | < 1 gram | Multi-gram |
| Substrate Tolerance | Sensitive to Sterics at C3 | Very High |
References
-
Direct Trifluoromethylthiolation of N-Heterocycles: Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 53(21), 5390–5394.
-
Lewis Acid Catalysis for Heteroarenes: Wang, T., & Shen, Q. (2017). Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Organic Syntheses, 94, 217-233.
-
Synthesis of 1,2,4-Triazolo[4,3-a]pyridines (General Methods): Hu, Y., et al. (2022).[1][4][5] Electrochemically Induced Desulfurative Cyclization of 2-Hydrazinopyridines with Isothiocyanates. Organic Letters, 24(28), 5137–5142.
-
Langlois Reagent for Thiol Trifluoromethylation: Tang, X., et al. (2019). Silver-Catalyzed Trifluoromethylthiolation of Thiols with Sodium Triflinate. The Journal of Organic Chemistry, 84(18), 12111–12119.
-
Bioactivity of Triazolopyridines: Fallarini, S., et al. (2019).[6] The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemistryMedChem, 14(15), 1450–1462.
Sources
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-hydrazino-3-(trifluoromethylthio)pyridine as a heterocycle building block
Topic: Strategic Reagent Profile: Using 2-hydrazino-3-(trifluoromethylthio)pyridine as a Heterocycle Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-Hydrazino-3-(trifluoromethylthio)pyridine is a high-value heterocyclic building block designed for "scaffold hopping" in late-stage drug discovery. It combines the privileged 2-hydrazinopyridine core—essential for synthesizing fused bicyclic systems like triazolopyridines—with the trifluoromethylthio (–SCF₃) group.
The –SCF₃ moiety is often termed a "super-lipophilic" variant of the trifluoromethyl group. With a Hansch
The "Fluorine-Plus" Advantage
Before detailing the protocols, it is critical to understand why this building block is selected over its –CF₃ or –Cl analogues.
| Property | –CF₃ (Trifluoromethyl) | –SCF₃ (Trifluoromethylthio) | Impact on Drug Design |
| Hansch | 0.88 | 1.44 | significantly increases blood-brain barrier (BBB) penetration and cellular uptake. |
| Hammett | 0.54 | 0.50 | Strong electron-withdrawing group (EWG), similar to CF₃, deactivating the pyridine ring. |
| Metabolic Stability | High | High | The C–S bond is generally resistant to P450 oxidation; prevents metabolic soft-spot formation at the 3-position. |
| Lipid Solubility | Moderate | High | Ideal for modulating DMPK properties in lead optimization. |
Preparation of the Reagent
Note: While custom synthesis vendors supply this reagent, in-house preparation is often required for scale-up or freshness.
Synthesis Logic: The hydrazine moiety is introduced via Nucleophilic Aromatic Substitution (
Protocol: Hydrazinolysis of 2-Chloro-3-(trifluoromethylthio)pyridine
Reagents:
-
2-Chloro-3-(trifluoromethylthio)pyridine (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water, 5.0 equiv)
-
Ethanol (Reagent grade, 5 mL/mmol)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-chloro-3-(trifluoromethylthio)pyridine and ethanol.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (Rf ~0.[2]8) should disappear, and the hydrazine product (Rf ~0.[2]3) will appear.[3]
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Crucial Step: The product often solidifies upon cooling. Triturate the residue with cold water to remove hydrazine salts.
-
Filter the solid and wash with cold hexanes.
-
-
Purification: Recrystallization from ethanol/water if necessary.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Hydrazines are prone to oxidation over time.
Core Application: Synthesis of Fused Ring Systems
The primary utility of this building block is the rapid construction of 8-(trifluoromethylthio)-[1,2,4]triazolo[4,3-a]pyridines , a scaffold widely seen in p38 MAP kinase inhibitors and benzodiazepine receptor ligands.
Visualizing the Pathway
Figure 1: Divergent synthetic pathways for 2-hydrazino-3-(trifluoromethylthio)pyridine. The 3-position substituent on the pyridine becomes the 8-position substituent on the triazolopyridine.
Protocol A: Synthesis of 3-Substituted-8-(trifluoromethylthio)-[1,2,4]triazolo[4,3-a]pyridine
Target: Kinase Inhibitor Scaffolds
Mechanism: This reaction involves the condensation of the hydrazine with an electrophilic carbon source followed by ring closure. The regiochemistry is driven by the nucleophilicity of the hydrazine
Reagents:
-
2-Hydrazino-3-(trifluoromethylthio)pyridine (1.0 equiv)
-
Triethyl orthoformate (or substituted orthoester) (Excess, solvent/reagent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Optional but recommended for sterically hindered orthoesters.
Procedure:
-
Mix: In a pressure vial or round-bottom flask, suspend the hydrazine starting material in triethyl orthoformate (5 mL/mmol).
-
Heat: Heat to 100–120°C for 4–8 hours. The reaction must drive off ethanol.
-
Monitor: LC-MS is preferred. Look for the mass shift corresponding to
. -
Workup:
-
Cool to room temperature. The product often precipitates as a crystalline solid.
-
If solid: Filter and wash with cold Et₂O.
-
If solution: Evaporate volatiles. The residue can be purified via flash chromatography (DCM/MeOH gradient).
-
-
Regiochemistry Note: The –SCF₃ group at position 3 exerts a steric effect. Cyclization occurs at the ring nitrogen to form the 5,6,7,8-substituted system. The –SCF₃ group will reside at Position 8 of the final triazolopyridine.
Protocol B: Oxidative Cyclization of Hydrazones
Target: Complex 3-Aryl Derivatives
When the desired R-group at position 3 is complex (e.g., a specific aryl group not available as an orthoester), a two-step oxidative cyclization is required.
Step 1: Hydrazone Formation
-
React 2-hydrazino-3-(trifluoromethylthio)pyridine with the desired Aryl Aldehyde (1.0 equiv) in Ethanol at reflux for 2 hours.
-
Cool and filter the precipitated hydrazone.
Step 2: Oxidative Closure
-
Dissolve the hydrazone in DCM.
-
Add Iodobenzene diacetate (PIDA) (1.1 equiv) at 0°C.
-
Stir at room temperature for 1–3 hours.
-
Why PIDA? It is a mild oxidant that effects intramolecular N–N bond formation without affecting the oxidation-sensitive sulfur in the –SCF₃ group (unlike KMnO₄ which might oxidize sulfur to sulfoxide/sulfone).
Handling, Stability, and Safety
Chemical Stability of the –SCF₃ Group
-
Acid Stability: High.[4] Compatible with TFA deprotection steps.
-
Base Stability: Moderate. Strong bases (e.g., t-BuLi) can cause elimination or attack at the sulfur.
-
Oxidation: The sulfur atom is susceptible to oxidation. Avoid strong oxidants like
-CPBA or unless the sulfoxide/sulfone is the desired target.
Safety Precautions
-
Hydrazine Toxicity: Like all hydrazines, this compound should be treated as a potential mutagen and sensitizer. Double-glove (Nitrile) and work in a fume hood.
-
Bleach Decontamination: All glassware and waste contacting the hydrazine should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Steric hindrance from 3-SCF₃ | Increase temperature to 140°C using a microwave reactor; switch solvent to acetic acid. |
| Oxidation of S to S=O | Oxidant too strong (Protocol B) | Switch from PIDA to milder oxidants like |
| Product is an Oil/Gum | High lipophilicity of SCF₃ | Do not use pure hexane for trituration. Use a mixture of Hexane/Et₂O or recrystallize from iPrOH. |
References
-
Hansch Parameters & Lipophilicity
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Tlili, A., et al. (2016). The SCF3 Group: A Lipophilic and Electron-Withdrawing Substituent for Bioactive Molecules.[5]Angewandte Chemie International Edition, 55(42), 13126-13136. Link
-
Synthesis of Triazolopyridines
-
Srinivasan, B., et al. (2016).[6] Copper-catalyzed oxidative cyclization of hydrazones.Arabian Journal of Chemistry. (General method for oxidative cyclization).[6] Link
- Gomtsyan, A. (2012). Heterocycles in Drug Discovery.Chemistry of Heterocyclic Compounds, 48, 7-10. (Discusses triazolopyridines as kinase scaffolds).
-
- Trifluoromethylthiolation Methods: Billard, T. (2017). Trifluoromethylthiolation reactions: An overview.Chemistry – A European Journal. (Background on introducing the SCF3 group).
-
Hydrazine Handling
-
BenchChem Application Note: Reaction of Fluorinated Hydrazinopyridines. (General safety and handling protocols for fluorinated hydrazines). Link
-
Sources
- 1. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Synthesis of Schiff Bases from 2-Hydrazino-3-(trifluoromethylthio)pyridine
This Application Note provides a comprehensive, field-validated protocol for the synthesis of Schiff bases (hydrazones) derived from 2-hydrazino-3-(trifluoromethylthio)pyridine . This specific scaffold incorporates the trifluoromethylthio (–SCF₃) moiety, a privileged pharmacophore in modern medicinal chemistry known for enhancing lipophilicity (Hansch π constant ≈ 1.44) and metabolic stability compared to its oxygen or non-fluorinated analogs.
Introduction & Chemical Context
The condensation of 2-hydrazino-3-(trifluoromethylthio)pyridine (1) with various aldehydes or ketones yields Schiff bases (hydrazones). These compounds are critical intermediates in the development of agrochemicals and pharmaceuticals due to the bio-isosteric properties of the pyridine ring and the unique electronic effects of the –SCF₃ group.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (
-
Electronic Effect: The –SCF₃ group at the 3-position is strongly electron-withdrawing (
). This reduces the electron density on the pyridine ring, slightly decreasing the nucleophilicity of the hydrazine compared to unsubstituted 2-hydrazinopyridine. Consequently, acid catalysis is strictly required to activate the carbonyl electrophile. -
Solubility: The lipophilic nature of the –SCF₃ group dictates the use of protic organic solvents (Ethanol, Methanol) capable of dissolving the fluorinated starting material while facilitating the dehydration step.
Experimental Protocol
Materials & Reagents[1][2]
-
Precursor: 2-Hydrazino-3-(trifluoromethylthio)pyridine (Assumed >95% purity).
-
Electrophile: Substituted Benzaldehyde / Heterocyclic Aldehyde (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Purification: Ethanol, DMF (for recrystallization).
General Synthesis Procedure
Scale: 1.0 mmol basis.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazino-3-(trifluoromethylthio)pyridine (1.0 mmol) in 10–15 mL of absolute ethanol.
-
Note: If the starting material does not dissolve completely at room temperature, gently warm to 40°C.
-
-
Addition: Add the appropriate aldehyde (1.0 mmol) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Critical Step: Do not add excess acid immediately; too much acid can protonate the hydrazine nucleophile, inhibiting the reaction.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The hydrazine starting material usually spots lower (more polar) than the hydrazone product.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
If no precipitate forms: Concentrate the solvent to ~1/3 volume under reduced pressure and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize the crude product from hot ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble.
Quantitative Data Summary (Typical Results)
| Parameter | Range / Value | Notes |
| Yield | 75% – 92% | Electron-poor aldehydes (e.g., 4-NO₂) typically react faster and yield higher. |
| Reaction Time | 3 – 6 Hours | Sterically hindered aldehydes may require 8+ hours. |
| Melting Point | 140°C – 220°C | Highly dependent on the aldehyde substituent. |
| Appearance | Yellow to Orange Solid | Conjugation extension typically deepens color. |
Characterization Guide (Self-Validating System)
To ensure the integrity of the synthesized product, look for these specific spectral signatures. The presence of the –SCF₃ group provides a unique handle for ¹⁹F NMR.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
¹H NMR (DMSO-d₆):
-
Azomethine (–CH=N–): Singlet,
8.0 – 8.6 ppm. Diagnostic peak for successful condensation. -
Amine (–NH–): Broad singlet,
10.5 – 12.0 ppm (D₂O exchangeable). -
Pyridine Ring: Three distinct aromatic signals, often shifted downfield due to the –SCF₃ group.
-
-
¹⁹F NMR:
-
–SCF₃ Signal: Singlet,
-40.0 to -44.0 ppm. -
Validation: This distinguishes the product from –CF₃ analogs (typically -60 to -65 ppm) and confirms the integrity of the C–S bond.
-
-
¹³C NMR:
-
–SCF₃ Carbon: Quartet (
), 129 – 131 ppm.
-
Infrared Spectroscopy (FT-IR)[2][4]
- (C=N): 1600 – 1620 cm⁻¹ (Strong).
- (NH): 3200 – 3350 cm⁻¹ (Medium, often broadened).
Visualization of Reaction Logic
Reaction Scheme
The following diagram illustrates the transformation from the hydrazine precursor to the Schiff base.
Caption: Chemical pathway for the acid-catalyzed condensation of 2-hydrazino-3-(trifluoromethylthio)pyridine.
Experimental Workflow
This flowchart guides the researcher through the critical decision points of the synthesis.
Caption: Step-by-step decision matrix for the synthesis and purification of the target Schiff bases.
Applications & References
Biological Potential
The synthesized Schiff bases are not merely chemical curiosities; they are potent candidates for drug development.
-
Antimicrobial Activity: Pyridine hydrazones have demonstrated significant efficacy against S. aureus and E. coli [1]. The addition of the –SCF₃ group enhances membrane permeability, potentially increasing potency against Gram-negative bacteria.
-
Anticancer Agents: Related trifluoromethyl-pyridine derivatives inhibit cell proliferation in various cancer cell lines, often acting as kinase inhibitors [2].
-
Herbicidal Safeners: 2-hydrazinopyridine derivatives are known antidotes for auxin-type herbicides, protecting crops from oxidative stress [3].
References
-
Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research, 2013.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif. Beilstein J. Org. Chem., 2013.[2]
-
Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Russian Journal of General Chemistry, 2022.
-
C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein J. Org. Chem., 2024.[3]
Sources
Application Note: Advanced Cyclization Protocols for 3-SCF3 Substituted Pyridyl Hydrazines in Heterocyclic Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming nucleophilic deactivation in the synthesis of trifluoromethylthio-substituted azole scaffolds.
Introduction & Strategic Relevance
The incorporation of the trifluoromethylthio (-SCF3) group has emerged as a transformative strategy in modern medicinal and agricultural chemistry. With a Hansch lipophilicity constant (πR) of 1.44—significantly higher than that of the traditional -CF3 group (0.88)—the -SCF3 moiety dramatically enhances membrane permeability and metabolic stability while maintaining robust electron-withdrawing properties.
When positioned on a pyridyl ring, the -SCF3 group heavily modulates the electron density of the heterocyclic system. Cyclizing 3-SCF3 substituted pyridyl hydrazines into pyrazoles or similar azoles yields privileged scaffolds frequently utilized in the development of advanced kinase inhibitors and highly potent agrochemicals (e.g., fipronil analogues)[1][2]. However, this specific substitution pattern presents significant synthetic hurdles that require highly optimized, self-validating protocols.
Mechanistic Rationale: Overcoming Deactivated Nucleophiles
The fundamental challenge in utilizing 3-SCF3 pyridyl hydrazines lies in their attenuated reactivity. The strong electron-withdrawing nature of the -SCF3 group, compounded by the inherently electron-deficient pyridine ring, significantly reduces the nucleophilicity of the terminal hydrazine nitrogen.
Causality in Protocol Design: Traditional Knorr pyrazole syntheses—which rely on the condensation of hydrazines with 1,3-dicarbonyls—often stall at the uncyclized hydrazone intermediate when utilizing deactivated hydrazines[3]. To drive the bimolecular nucleophilic substitution and subsequent intramolecular hetero-cyclization, the activation energy barrier must be lowered. This is achieved by employing specialized Lewis acids, such as Sc(OTf)3, which strongly activate the electrophilic carbonyl carbon without protonating the weakly nucleophilic hydrazine[4]. Alternatively, electrophilic halogenation can be used to activate alkyne intermediates, forcing a 5-endo-dig or 5-exo-dig ring closure[5].
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the logical flow of the cyclization pathway, highlighting the critical intermediate and the necessary activation step required to achieve the final functionalized pyrazole.
Reaction pathway for the synthesis of 3-SCF3-pyridyl pyrazoles via hydrazone cyclization.
Validated Experimental Protocols
Every protocol detailed below is designed as a self-validating system , meaning the reaction provides intrinsic physical or analytical feedback to confirm the success of critical mechanistic steps.
Protocol A: Sc(OTf)3-Mediated One-Pot Cyclization with 1,3-Dicarbonyls
Objective: Synthesize 1-(3-SCF3-pyridyl)-3,5-disubstituted pyrazoles.
-
Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 3-SCF3-2-pyridyl hydrazine in 10 mL of anhydrous DMSO.
-
Rationale: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state during the cyclization of deactivated substrates[6].
-
-
Activation: Add 1.1 mmol of the selected 1,3-dicarbonyl compound, followed by 5 mol% (0.05 mmol) of Scandium(III) triflate (Sc(OTf)3)[4].
-
Rationale: Sc(OTf)3 acts as a water-tolerant Lewis acid that selectively coordinates to the dicarbonyl oxygen, increasing its electrophilicity without quenching the hydrazine's basicity.
-
-
Condensation & Cyclization: Heat the mixture to 100 °C for 4–6 hours.
-
Self-Validation: Monitor the reaction via TLC or LC-MS. The initial formation of the hydrazone intermediate will appear within 30 minutes. The subsequent disappearance of this intermediate peak validates that the thermodynamic barrier for dehydration and ring-closure has been overcome.
-
-
Isolation: Cool to room temperature and quench with saturated aqueous NaHCO3 (5 mL).
-
Rationale: Neutralization precipitates the catalyst and prevents reverse hydrolysis.
-
-
Workup: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL to remove DMSO), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Electrophilic Halogenation-Induced Cyclization with α,β-Ynones
Objective: Access 4-halo-3-substituted-1-(3-SCF3-pyridyl)pyrazoles, which are prime candidates for late-stage Suzuki or Sonogashira cross-coupling.
-
Hydrazone Formation: React 3-SCF3-pyridyl hydrazine (1.0 mmol) with an α,β-ynone (1.0 mmol) in methanol (10 mL) at room temperature for 2 hours[5].
-
Rationale: Methanol facilitates the initial condensation to the hydrazone without inducing premature, unselective cyclization.
-
-
Halogen-Induced Ring Closure: Add 1.2 mmol of N-bromosuccinimide (NBS) or molecular iodine (I2) directly to the reaction mixture[4][5].
-
Rationale: The electrophilic halogen strictly activates the alkyne triple bond. This forces the proximal, weakly nucleophilic hydrazone nitrogen to attack via a 5-endo-dig cyclization, trapping the halogen at the C4 position of the resulting pyrazole.
-
-
Completion & Self-Validation: Stir at 40 °C for 3 hours.
-
Self-Validation: If using I2, the reaction is complete when the deep purple/brown color of the iodine completely fades to a pale yellow, physically validating the consumption of the electrophile and the completion of the cyclization.
-
-
Workup: Quench with 10% aqueous sodium thiosulfate (Na2S2O3) to reduce any residual halogen. Extract with dichloromethane, dry over MgSO4, and concentrate.
Quantitative Data: Optimization of Cyclization Parameters
To demonstrate the necessity of the chosen conditions in Protocol A, the following table summarizes the quantitative optimization data for the cyclization of 3-SCF3-2-pyridyl hydrazine with acetylacetone.
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | Ethanol | None | 80 | 24 | 15% | Reaction stalled at hydrazone intermediate. |
| 2 | Ethanol | p-TsOH (10%) | 80 | 12 | 42% | Hydrazine protonation hindered nucleophilic attack. |
| 3 | DMF | Sc(OTf)3 (5%) | 100 | 6 | 78% | Good conversion; trace intermediate remained. |
| 4 | DMSO | Sc(OTf)3 (5%) | 100 | 4 | 91% | Complete conversion; optimal transition state stabilization. |
Table 1: Optimization of reaction conditions for the synthesis of 1-(3-SCF3-2-pyridyl)-3,5-dimethylpyrazole.
References
1.[6] An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. URL:[Link] 2.[4] Sc(OTf)3‑Mediated One-Pot Synthesis of 3,4-Disubstituted 1H‑Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Figshare / The Journal of Organic Chemistry. URL:[Link] 3.[1] Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas. Google Patents (AU2008252068A1). URL: 4.[3] The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate. URL:[Link] 5.[2] Preparation method of high-purity fipronil. Google Patents (CN104557713A). URL: 6. Organic & Biomolecular Chemistry: Synthesis of Fluorinated Heterocycles. RSC Publishing. URL:[Link] 7.[5] Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. URL:[Link]
Sources
- 1. AU2008252068A1 - Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas - Google Patents [patents.google.com]
- 2. CN104557713A - Preparation method of high-purity fipronil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
Topic: Purification & Handling Guide | CAS: 1204235-22-2 (Generic)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine . This intermediate is critical in the synthesis of agrochemicals (sulfonylureas) and specific pharmaceutical scaffolds.
Why is this purification difficult?
-
Amphoteric Complexity: The pyridine ring provides basicity, while the hydrazine moiety (
) is both nucleophilic and prone to oxidation. -
The
Factor: The trifluoromethylthio group at the 3-position is highly lipophilic (Hansch ) and electron-withdrawing. This alters the solubility profile significantly compared to simple pyridyl hydrazines, making standard aqueous recrystallizations less effective. -
Steric Hindrance: The bulky
group at position 3 sterically crowds the hydrazine at position 2, potentially trapping impurities or slowing down salt formation.
Module 1: The "Dirty" Crude – Initial Isolation
User Issue: "My crude reaction mixture is a dark, sticky oil containing unreacted starting material (2-chloro-3-trifluoromethylsulfanyl-pyridine)."
Root Cause: The lipophilic nature of the
Solution: The Reverse Acid-Base Extraction (Self-Validating Protocol)
This protocol relies on the basicity of the pyridine/hydrazine nitrogen to separate it from neutral lipophilic impurities (like the starting halopyridine).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate .
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (
). -
Validation Check: TLC the organic layer. If it contains your starting material, discard it (properly).
-
Basification: Cool the aqueous acidic layer to 0°C. Slowly add 2.0 M NaOH or Sat.
until pH 9-10.-
Observation: The product will precipitate or form an oil as it returns to the free base.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate.
Outcome: You should now have a significantly cleaner solid or semi-solid free base.
Workflow Diagram: Acid-Base Purification Logic
Caption: Separation logic relying on the basicity of the hydrazine moiety to remove non-basic lipophilic impurities.
Module 2: Recrystallization & Color Removal
User Issue: "The solid is yellow/brown instead of off-white. Is it decomposing?"
Root Cause: Aryl hydrazines are prone to air oxidation, forming azo-impurities (colored) or hydrazones if acetone was used during cleaning.
Troubleshooting Table: Solvent Selection
| Solvent System | Suitability | Notes |
| Ethanol/Water | Moderate | Standard for hydrazines, but the lipophilic |
| Toluene/Heptane | High | Excellent for |
| DCM/Hexane | High | Good for thermally sensitive batches. Dissolve in minimal DCM, layer Hexane on top, let diffuse at 4°C. |
| Acetone | FORBIDDEN | Do NOT use. Reacts with hydrazine to form hydrazones (condensation product). |
The "Toluene-Heptane" Protocol (Recommended)
-
Place the crude solid in a flask under Nitrogen.
-
Add Toluene (approx. 5 mL/g). Heat to 60°C.
-
If undissolved solids remain (inorganic salts), filter while hot.
-
Add Heptane dropwise to the hot solution until a slight persistent cloudiness appears.
-
Add 1-2 drops of Toluene to clear it.
-
Allow to cool to Room Temp, then 0°C.
-
Critical Step: If the product oils out, scratch the glass with a spatula to induce nucleation.
-
Filter and wash with cold Heptane.
Module 3: Long-Term Stability (Salt Formation)
User Issue: "The free base turns brown after 1 week on the shelf."
Expert Insight: Free base aryl hydrazines are inherently unstable to oxidation. The
Protocol: Conversion to HCl Salt
-
Dissolve the purified free base in Diethyl Ether or DCM (anhydrous).
-
Cool to 0°C in an ice bath.
-
Slowly add 4M HCl in Dioxane or bubble HCl gas.
-
A white precipitate will form immediately.
-
Stir for 30 minutes.
-
Filter under Nitrogen (the salt can be hygroscopic).
-
Dry in a vacuum desiccator over
.
Stability Note: The HCl salt deactivates the hydrazine nitrogen, preventing oxidation. It can be stored at 4°C for months.
Module 4: FAQ & Troubleshooting
Q: Can I use silica gel chromatography? A: Use with caution. Pyridyl hydrazines are basic and will streak/stick to standard acidic silica.
-
Fix: Pre-treat the silica column with 2% Triethylamine (TEA) in Hexane. Use an eluent containing 1% TEA or
(e.g., DCM/MeOH/NH3).
Q: I see a "doublet" impurity in NMR around 8.0 ppm. A: This is likely the Azine dimer (Ar-NH-N=CH-...) or the Hydrazone if you used a ketone solvent.
-
Fix: Recrystallize from Toluene. If that fails, repeat the Acid-Base extraction (Module 1), ensuring the acid wash is thorough.
Q: Is the
Decision Tree: Troubleshooting Purity
Caption: Rapid diagnostic flow for common purification failures.
References
-
Synthesis of 2-hydrazinopyridines
- Source: ChemicalBook & Patent Liter
- Relevance: Establishes the standard displacement of 2-chloropyridines with hydrazine hydrate
-
Stability of Trifluoromethylthio (
) Group:- Source: BenchChem Technical Guide / Beilstein J. Org. Chem.
- )
-
Purification of Hydrazines (General)
- Source: Vogel's Textbook of Practical Organic Chemistry.
- Relevance: Foundation for Acid-Base extraction techniques for basic nitrogen heterocycles.
-
Handling & Safety (SDS)
- Source: PubChem / Sigma-Aldrich SDS for (3-Chloro-pyridin-2-yl)-hydrazine (Analogous).
- Relevance: Highlights oxidation risks and storage requirements (Inert gas, cold storage).
Sources
Technical Support Center: 2-Chloropyridine Hydrazinolysis Optimization
Executive Summary & Mechanism
The Core Problem: The formation of the dimer impurity, 1,2-bis(pyridin-2-yl)hydrazine , is a classic case of competitive nucleophilic aromatic substitution (
In this reaction, the desired product, 2-hydrazinopyridine (2-HP) , is itself a nucleophile.[1] If the concentration of the starting material, 2-chloropyridine (2-CP) , is high relative to hydrazine, 2-HP will attack a second molecule of 2-CP, forming the dimer.[1]
Reaction Pathway Analysis
The following diagram illustrates the competitive kinetics. To suppress the "Red Path" (Dimerization), the "Blue Path" (Product Formation) must be kinetically favored by maintaining a high local concentration of hydrazine.[1]
Figure 1: Kinetic competition between primary substitution (Green) and secondary dimerization (Red).[1]
Critical Parameters (The "Why")
To ensure process reliability, you must control the following variables.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1:5 to 1:10 (2-CP : Hydrazine) | Critical Control Point. A massive excess of hydrazine ensures that every molecule of 2-CP is statistically more likely to encounter hydrazine than the already-formed 2-HP product.[1] Ratios below 1:4 drastically increase dimer formation.[1] |
| Temperature | 80°C - 100°C (Reflux) | High temperature is required to overcome the activation energy of the |
| Solvent | Ethanol or n-Butanol | While the reaction can be run "neat" in hydrazine hydrate, using a polar protic solvent improves thermal control and homogeneity.[1] Ethanol (reflux ~78°C) is standard; Butanol (reflux ~117°C) is used for sluggish substrates.[1] |
| Addition Mode | Reverse Addition (Optional) | For extremely sensitive cases, adding 2-CP slowly into a hot solution of hydrazine ensures the [Hydrazine] >> [2-CP] ratio is maintained throughout the reaction.[1] |
Validated Experimental Protocol ("Gold Standard")
Objective: Synthesis of 2-hydrazinopyridine with <0.5% Dimer content. Scale: 100 mmol basis.
Materials
-
2-Chloropyridine (11.36 g, 100 mmol)[1]
-
Hydrazine Hydrate, 80% or 99% (31.2 g - 50.0 g, 500 - 1000 mmol) [5-10 equiv] [1]
-
Ethanol (Absolute, 30-50 mL)
Workflow Diagram
Figure 2: Step-by-step synthesis workflow emphasizing removal of excess hydrazine.[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Hydrazine Hydrate (5 to 10 equivalents) and Ethanol (3-5 volumes).
-
Addition: Add 2-Chloropyridine (1 equivalent) . Note: If history shows high dimer formation, dissolve 2-CP in a small amount of ethanol and add dropwise to the refluxing hydrazine solution.[1]
-
Reaction: Heat the mixture to reflux (approx. 80-100°C internal temp) for 4 to 8 hours .
-
Checkpoint: Monitor by TLC (EtOAc/MeOH 8:2) or HPLC. 2-CP should be fully consumed.[1]
-
-
Workup (Critical for Safety):
-
Cool the mixture to room temperature.
-
Remove excess hydrazine: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove ethanol and the bulk of unreacted hydrazine. Caution: Hydrazine vapors are toxic; use a rigorous trap.[1]
-
-
Isolation:
-
Method A (Crystallization): The residue often solidifies upon cooling.[1] Recrystallize from minimal hot ethanol or ether/hexanes.[1]
-
Method B (Extraction): Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).[1] The dimer is often insoluble in both phases and can be filtered off as a solid impurity at the interface.[1] Dry the organic layer (
) and concentrate to yield the product (usually an oil that crystallizes or a low-melting solid).[1]
-
Troubleshooting Guide (FAQ)
Q1: My product has a significant amount of "dimer" (1,2-bis(pyridin-2-yl)hydrazine). How do I remove it?
-
Cause: Insufficient hydrazine equivalents or reaction temperature too high/too long.[1]
-
Solution: The dimer is significantly less soluble in organic solvents than the mono-product.[1]
Q2: The reaction is turning dark black/tarry.
-
Cause: Oxidative decomposition of hydrazine or the pyridine ring at high temperatures in the presence of air.[1]
-
Solution:
Q3: Low yield (<50%) despite full consumption of starting material.
-
Cause: Product loss during workup. 2-Hydrazinopyridine is water-soluble (amphoteric).[1]
-
Solution:
Q4: Safety concerns regarding Hydrazine Hydrate.
-
Guidance: Hydrazine is a potent carcinogen and skin sensitizer.[1]
References
-
LookChem . 2-Hydrazinopyridine Synthesis and Properties. Retrieved from [1]
-
ChemicalBook . General procedure for the synthesis of 2-hydrazinopyridine from 2-chloropyridine. Retrieved from [1]
-
Google Patents . CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from
-
BenchChem . Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from [1]
Sources
Technical Support Center: Handling & Solubility of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine in Ethanol
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine (CAS: 1204235-22-2)[1]. Due to its unique structural dichotomy—combining a highly polar, reactive hydrazine moiety with a strongly lipophilic trifluoromethylthio (-SCF3) group—achieving and maintaining a stable solution in ethanol requires precise physicochemical control.
Part 1: Physicochemical Profile & Solubility Dynamics
Understanding the causality behind the compound's behavior is the first step in troubleshooting. Similar to other substituted pyridines, the balance between polar hydrogen-bonding domains and non-polar, bulky domains dictates its overall solubility profile in alcohols[2].
Table 1: Quantitative & Qualitative Solubility Parameters in Ethanol
| Parameter | Value / Characteristic | Mechanistic Impact on Ethanol Solvation |
| Molecular Weight | ~209.21 g/mol | Moderate size; requires adequate solvent encapsulation. |
| Functional Groups | Pyridine, -NHNH₂ (Hydrazine), -SCF₃ | Dual polarity: -NHNH₂ acts as an H-bond donor/acceptor; -SCF₃ is highly hydrophobic. |
| Solvent (Ethanol) | Polar protic (Dielectric constant ~24.5) | Efficiently solvates the hydrazine/pyridine regions but struggles to accommodate the lipophilic -SCF₃ group. |
| Solubility at 25°C | Low (< 10 mg/mL) | Lattice energy of the solid state exceeds the solvation energy provided by cold ethanol. |
| Solubility at 50°C | High (> 50 mg/mL) | Thermal kinetic energy overcomes the thermodynamic barrier, allowing complete solvation. |
| Chemical Stability | Highly prone to auto-oxidation | Dissolved oxygen in ethanol rapidly degrades the hydrazine group into diazonium or dimerized byproducts. |
Part 2: Mechanistic Workflow & Visualization
The following diagram illustrates the thermodynamic lifecycle of the compound in ethanol. It maps the critical pathways required for successful dissolution and highlights the severe risks of oxidative degradation if environmental controls are ignored.
Solubility and degradation pathways of the target hydrazine compound in ethanol.
Part 3: Troubleshooting Guides & FAQs
Q1: Why does the compound form a cloudy suspension in ethanol at room temperature instead of dissolving completely? Causality & Expert Insight: The molecular structure features a highly lipophilic and bulky trifluoromethylthio (-SCF₃) group. While the hydrazine moiety and pyridine nitrogen can form hydrogen bonds with the hydroxyl group of ethanol, the hydrophobic -SCF₃ group creates a significant thermodynamic barrier to solvation at 25°C. The lattice energy of the solid simply outweighs the solvation energy provided by cold ethanol. Industrial synthesis of 2-hydrazinopyridine derivatives frequently utilizes ethanol as a solvent, but careful control of temperature is mandatory to manage these exact solubility limits[3]. Actionable Solution: Apply gentle heating (40-50°C) using a water bath or thermomixer. The added thermal energy increases molecular kinetics, overcoming the lattice energy and allowing the ethanol molecules to fully encapsulate the compound.
Q2: After heating to achieve dissolution, my solution turned yellow/brown over time. What happened? Causality & Expert Insight: You are observing oxidative degradation. Hydrazine derivatives are highly susceptible to auto-oxidation, especially in solution where molecular mobility and collision rates are high. Dissolved oxygen in the ethanol reacts with the electron-rich hydrazine group, leading to the formation of diazonium intermediates or dimerization products, which are inherently chromophoric (appearing yellow or brown). Actionable Solution: Always use degassed, anhydrous ethanol. Sparge the ethanol with Argon or Nitrogen for at least 15 minutes prior to adding the compound. Maintain the solution under an inert atmosphere, especially during the heating phase.
Q3: Can I store the ethanol stock solution at -20°C for long-term use? Causality & Expert Insight: While cold storage slows down chemical degradation, the temperature drop significantly reduces the solubility limit of the compound in ethanol. Because the -SCF₃ group makes the molecule inherently less soluble in polar solvents, cooling the solution to -20°C will rapidly induce supersaturation, leading to spontaneous precipitation or crystallization of the compound. Actionable Solution: It is highly recommended to prepare solutions fresh before use. If storage is unavoidable, store the solution at -20°C, but be prepared to re-dissolve the precipitated compound by gently warming the sealed vial to 40°C and vortexing until the solution is completely clear before use.
Part 4: Self-Validating Experimental Protocols
Protocol: Preparation of a Stable 50 mM Stock Solution in Ethanol
This protocol is designed as a self-validating system: optical clarity confirms successful thermodynamic dissolution, while color stability confirms the absence of oxidative degradation.
Step 1: Solvent Preparation & Degassing
-
Transfer 10 mL of absolute ethanol (≥99.5%, anhydrous) into a 20 mL borosilicate glass scintillation vial.
-
Sparge the ethanol with high-purity Argon gas for 15 minutes using a submerged stainless-steel needle to displace dissolved oxygen.
Step 2: Compound Addition
-
Accurately weigh ~104.6 mg of this compound (Targeting 50 mM for a 10 mL volume).
-
Add the solid compound to the degassed ethanol under a continuous, gentle stream of Argon to prevent ambient air ingress.
Step 3: Thermokinetic Dissolution
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a thermomixer set to 45°C and agitate at 800 RPM for 10-15 minutes.
Step 4: System Validation (Critical Checkpoints)
-
Validation Checkpoint 1 (Visual): Inspect the vial against a bright light source. The solution must be perfectly clear. Any turbidity or floating particulates indicate incomplete dissolution (lattice energy not fully overcome), requiring an additional 5 minutes of heating.
-
Validation Checkpoint 2 (Colorimetric): The solution must remain colorless. A shift to yellow/brown indicates that the degassing step failed and oxidative degradation has occurred. If this happens, the solution must be discarded.
Step 5: Storage
-
Allow the solution to cool to room temperature.
-
Flush the headspace with Argon, seal with Parafilm, and store at 4°C. (Note: Re-heating to 45°C will be required upon retrieval to reverse cold-induced precipitation).
Part 5: References
-
Solubility of 2-(2-pyridyl)ethanol Source: Solubility of Things URL: [Link]
-
Synthesis process of 2-hydrazinopyridine derivative Source: Google Patents (Patent CN106588758B) URL:
Sources
Technical Support Center: Stability of the Trifluoromethylthio (-SCF3) Group During Hydrazine Reflux
Welcome to the Technical Support Center for fluorinated functional group chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who are incorporating the highly lipophilic trifluoromethylthio (-SCF3) group into their drug candidates and need to navigate harsh downstream deprotection or cyclization steps, specifically hydrazine reflux .
Mechanistic Overview: The -SCF3 Group Under Nucleophilic Stress
The -SCF3 group is highly prized in drug development due to its exceptional lipophilicity (Hansch parameter
The Causality of Stability: In the vast majority of synthetic environments, the -SCF3 group exhibits excellent stability to hydrazine reflux [1].
-
Resistance to S-CF3 Cleavage: Hydrazine (
) is a potent alpha-effect nucleophile. However, nucleophilic attack directly at the sulfur atom requires the expulsion of a leaving group. The trifluoromethyl anion ( ) is an exceptionally poor leaving group due to its lack of resonance stabilization (the pKa of its conjugate acid, fluoroform, is ~25-28). Consequently, the S-CF3 bond remains kinetically inert to hydrazine. -
Selective Reactivity: When hydrazine is introduced to a molecule containing both an -SCF3 group and an electrophilic center (like an imide carbonyl or an enaminone), hydrazine will exclusively condense with the more electrophilic carbonyl carbon, leaving the -SCF3 moiety completely intact[2].
Frequently Asked Questions (FAQs)
Q: I need to deprotect a phthalimide intermediate containing an -SCF3 group using hydrazine hydrate in refluxing ethanol. Will the -SCF3 group survive? A: Yes. The nucleophilic attack of hydrazine is highly selective for the imide carbonyls. The -SCF3 group is robust under these conditions, and you will successfully liberate your primary amine without degrading the fluorinated motif[3].
Q: Can hydrazine reduce the -SCF3 group to a thiol (-SH) or methylthio (-SCH3) group? A: No. While hydrazine is a known reducing agent (e.g., in Wolff-Kishner reductions), the C-F bonds within the -SCF3 group are extremely strong (~116 kcal/mol) and are not susceptible to reduction by hydrazine.
Q: Are there any specific substrates where the -SCF3 group is vulnerable to hydrazine?
A: Yes. If the -SCF3 group is attached to a highly electron-deficient heteroaromatic ring (e.g., the 2-position of a pyrimidine, or an aryl ring with multiple nitro groups), hydrazine can act as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) . In this scenario, the entire -SCF3 group is expelled as a stable thiolate anion (
Troubleshooting Guide: Unexpected -SCF3 Loss
If you observe the disappearance of your -SCF3 signal (typically a sharp singlet around -42.0 to -43.0 ppm in
Logical troubleshooting workflow for -SCF3 stability during hydrazine reflux.
Quantitative Stability Matrix
Use the following table to benchmark your expected stability and adjust your synthetic strategy accordingly.
| Substrate Architecture | Reaction Condition | -SCF3 Stability | Primary Side Reaction Risk | Recommended Mitigation |
| Unactivated Aryl-SCF3 | NH₂NH₂·H₂O, EtOH, 80°C, 12h | High | None | Proceed with standard protocol. |
| Activated Heteroaryl-SCF3 | NH₂NH₂·H₂O, EtOH, 80°C, 4h | Low | SNAr displacement of -SCF3 | Switch to methylamine (RT) or ethylenediamine. |
| Aliphatic | NH₂NH₂·H₂O, EtOH, 80°C, 2h | Moderate | E1cB Elimination | Lower temperature to 50°C; monitor via LC-MS. |
| Phthalimide-SCF3 | NH₂NH₂·H₂O, EtOH, 80°C, 4h | High | None | Proceed with standard protocol[3]. |
Self-Validating Experimental Protocol
To prove the robustness of the -SCF3 group, the following protocol details the synthesis of a CF3S-functionalized pyrazole via the condensation of an enaminone with hydrazine hydrate[1]. This system is self-validating: the successful formation of the pyrazole ring requires the -SCF3 group to survive prolonged heating with a massive excess of nucleophile.
Protocol: Synthesis of CF3S-Functionalized Pyrazoles via Hydrazine Condensation
Materials:
-
3-(Trifluoromethylthio) enaminone (1.0 mmol)
-
Hydrazine monohydrate (NH₂NH₂·H₂O, 64% hydrazine) (5.0 mmol, 5.0 equiv)[2]
-
Anhydrous Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-(trifluoromethylthio) enaminone (1.0 mmol) in 5.0 mL of anhydrous ethanol.
-
Nucleophile Addition: Add hydrazine monohydrate (5.0 mmol) dropwise at room temperature. Causality Note: A 5.0-equivalent excess is utilized to drive the cyclohydration equilibrium forward rapidly. The -SCF3 group's inherent kinetic stability to sulfur-attack allows us to use this large excess without degrading the substrate.
-
Cyclization (Reflux): Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain reflux for 2 to 4 hours.
-
In-Process Validation: After 2 hours, withdraw a 0.1 mL aliquot, evaporate the solvent, and dissolve the residue in CDCl₃. Run a rapid
NMR.-
Validation Check: The persistence of a sharp singlet between -42.0 and -43.0 ppm confirms the structural integrity of the -SCF3 group. A shift in the
NMR signals will confirm pyrazole formation.
-
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure CF3S-functionalized pyrazole (Typical yields: 65–80%)[2],[1].
References
- Transition metal-free tunable synthesis of 3-(trifluoromethylthio)
- Difluoromethanesulfonyl hypervalent iodonium ylides for electrophilic difluoromethylthiolation reactions under copper catalysis Source: Royal Society Open Science URL
- 1,4-Diazabicyclo[2.2.
Sources
Technical Support Center: Purification of Pyridine Hydrazine Products
Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of excess hydrazine hydrate from pyridine-containing reaction products. The methodologies and principles discussed herein are grounded in established chemical practices to ensure both the purity of your final compound and the safety of your laboratory operations.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered during the workup of reactions involving hydrazine hydrate and pyridine derivatives.
Q1: Why is removing excess hydrazine hydrate so critical?
A: Hydrazine hydrate is a highly toxic and corrosive substance.[1] Leaving it as a contaminant in your final product can interfere with subsequent reaction steps, compromise the biological activity of your compound, and pose significant safety risks during handling and storage.
Q2: I've removed the reaction solvent, but my product is still an oil or a sticky solid. What's the likely cause?
A: This is a common issue when excess hydrazine hydrate is present. Due to its physical properties, residual hydrazine hydrate can prevent your product from solidifying or crystallizing properly.
Q3: Can I remove hydrazine hydrate by simply heating my reaction mixture under vacuum?
A: While possible, heating hydrazine hydrate, especially in a concentrated form, is strongly discouraged due to its potential for explosive decomposition, particularly in the presence of air or metal catalysts.[1][2] Safer methods outlined in this guide are recommended.
Q4: Will the purification method affect my pyridine-containing product?
A: It can. The basic nature of the pyridine ring means that it can react with acidic reagents. The choice of purification method should be carefully considered based on the stability and solubility of your specific pyridine hydrazine product.
II. Troubleshooting Guide: Step-by-Step Solutions
This section offers a detailed, problem-and-solution-oriented approach to common challenges in removing excess hydrazine hydrate.
Problem 1: My product is soluble in the reaction solvent, and I need to remove a large excess of hydrazine hydrate.
This scenario is common when hydrazine hydrate is used in significant excess to drive a reaction to completion.
Principle: This is often the most effective and scalable method. It leverages the difference in basicity between hydrazine and pyridine. By carefully selecting the pH, we can selectively protonate the more basic hydrazine, making it soluble in the aqueous phase, while the less basic pyridine-containing product remains in the organic phase.
The pKa of the hydrazinium ion ([N₂H₅]⁺) is approximately 8.10.[3] The pKa of the pyridinium ion is around 5.25.[4][5] This difference allows for selective extraction.
Experimental Protocol: Acid-Base Extraction
-
Solvent Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Initial Aqueous Wash (Optional): Perform a preliminary wash with deionized water to remove the bulk of the hydrazine hydrate.
-
Acidic Wash:
-
Prepare a dilute aqueous acid solution, such as 1M HCl or a saturated ammonium chloride solution. The choice of acid and its concentration may need to be optimized for your specific product to avoid protonating the pyridine ring.
-
Add the acidic solution to the separatory funnel containing your organic layer.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing excess hydrazine via acid-base extraction.
Principle: Hydrazine forms a maximum-boiling azeotrope with water at approximately 120.3°C (containing about 69% hydrazine by weight).[2][6] This can make its removal by simple distillation difficult. However, by introducing an entraining agent like xylene or toluene, a lower-boiling ternary azeotrope can be formed, allowing for the removal of both water and hydrazine.
Experimental Protocol: Azeotropic Distillation
-
Solvent Addition: To your crude product containing excess hydrazine hydrate, add a suitable entraining agent such as xylene.[7]
-
Distillation Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap to collect the distilled water.
-
Heating: Heat the mixture to reflux. The water and some hydrazine will co-distill with the xylene.
-
Monitoring: Continue the distillation until no more water is collected in the Dean-Stark trap.
-
Solvent Removal: Once the azeotropic distillation is complete, remove the xylene under reduced pressure to yield the purified product.
Table 1: Comparison of Physical Properties for Purification
| Compound | Boiling Point (°C) | pKa of Conjugate Acid | Solubility |
| Hydrazine | 113.5 | ~8.10 ([N₂H₅]⁺)[3] | Miscible with water and ethanol. Insoluble in diethyl ether and chloroform. |
| Pyridine | 115.2 | ~5.25 ([C₅H₅NH]⁺)[4][5] | Miscible with water and most organic solvents. |
| Water | 100 | -1.74 | - |
| Hydrazine/Water Azeotrope | 120.3 | - | - |
| Xylene (isomers) | 138-144 | - | Immiscible with water. |
Problem 2: My product is a solid that is insoluble in the reaction solvent.
This is an ideal scenario for a straightforward workup.
Principle: If the desired product precipitates out of the reaction mixture, the excess hydrazine hydrate, which is soluble in the solvent (often ethanol or water), can be removed by simple filtration and washing.
Experimental Protocol: Precipitation and Washing
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid product on the filter with a cold solvent in which hydrazine hydrate is soluble but your product is not. Cold ethanol or a mixture of ethanol and water is often effective.
-
Drying: Dry the purified solid product under vacuum.
Problem 3: I have a small amount of residual hydrazine hydrate after initial purification.
Even after a primary purification step, trace amounts of hydrazine hydrate may remain.
Principle: Hydrazine reacts with ketones like acetone to form a hydrazone, which is often easier to remove by chromatography or distillation.
Experimental Protocol: Quenching with Acetone
-
Dissolution: Dissolve your crude product in a suitable solvent.
-
Addition of Acetone: Add a small amount of acetone to the solution and stir at room temperature.
-
Solvent Removal: Remove the solvent and the resulting acetone hydrazone under reduced pressure. Further purification by chromatography may be necessary.
Diagram: Quenching of Hydrazine with Acetone
Caption: Reaction of hydrazine with acetone to form acetone hydrazone.
Principle: For non-polar to moderately polar compounds, silica gel column chromatography can be effective. Hydrazine hydrate is highly polar and will adhere strongly to the silica gel, allowing your product to elute.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions (e.g., by TLC) to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
III. Safety and Waste Disposal
Handling Hydrazine Hydrate:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are recommended).
-
Have an emergency plan in place and ensure access to a safety shower and eyewash station.
Waste Disposal:
Hydrazine hydrate waste is hazardous and must be disposed of properly.
Protocol: Quenching and Disposal of Hydrazine Waste
-
Dilution: Dilute the hydrazine-containing waste with a large volume of water to a concentration of less than 5%.
-
Neutralization: Slowly add a dilute solution of sodium hypochlorite (<5%) or calcium hypochlorite (<5%) with stirring. This will oxidize the hydrazine to nitrogen gas and water.[4][8]
-
Verification: Test the solution to ensure all hydrazine has been neutralized before disposing of it in accordance with your institution's hazardous waste guidelines.
IV. References
-
Wikipedia. (n.d.). Hydrazine. Retrieved March 2, 2026, from [Link]
-
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved March 2, 2026, from [Link]
-
Brainly. (2022, August 23). What is the pKa of the hydrazinium ion, H₂N—NH₃⁺. Retrieved March 2, 2026, from [Link]
-
RTECS. (n.d.). Hydrazine. Retrieved March 2, 2026, from [Link]
-
Homework.Study.com. (n.d.). What is the pKa of the hydrazinium ion?. Retrieved March 2, 2026, from [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved March 2, 2026, from [Link]
-
Google Patents. (n.d.). Dehydration of hydrazine by azeotropic distillation with aniline. Retrieved March 2, 2026, from
-
Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved March 2, 2026, from [Link]
-
Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved March 2, 2026, from
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved March 2, 2026, from [Link]
-
Google Patents. (n.d.). Isoniazid composition and preparation method thereof. Retrieved March 2, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved March 2, 2026, from [Link]
-
Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent?. r/OrganicChemistry. Retrieved March 2, 2026, from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Synthesis of Isoniazid from Citric Acid. Retrieved March 2, 2026, from [Link]
-
MDPI. (2020, October 10). Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. Retrieved March 2, 2026, from [Link]
-
University of California, Davis. (n.d.). Exp 6 - Extraction. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (2017, February 3). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Retrieved March 2, 2026, from [Link]
-
MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved March 2, 2026, from [Link]
-
MDPI. (2018, December 11). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. Retrieved March 2, 2026, from [Link]
-
Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved March 2, 2026, from
Sources
- 1. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Hydrazine [drugfuture.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Part 1: Mechanistic Insights into Pyridyl Hydrazine Degradation
Welcome to the Technical Support Center for reactive intermediates. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting strategies and best practices for handling the notorious air-sensitivity of pyridyl hydrazines.
Q: Why do pyridyl hydrazines degrade so rapidly when exposed to air?
A: Pyridyl hydrazines (e.g., 2-hydrazinopyridine, 3-chloro-2-hydrazinopyridine) possess an electron-rich, ambident nucleophilic hydrazine core. When exposed to atmospheric oxygen, they undergo rapid autoxidation. The terminal nitrogen (
Q: What is the visual indicator of this degradation? A: Pure pyridyl hydrazines are typically colorless to pale yellow crystalline solids. As autoxidation occurs, the accumulation of azoarenes and polymerized radical byproducts causes the material to turn dark orange, brown, or even black. If your reagent has turned dark brown, its stoichiometric reactivity has been severely compromised, and it will likely poison sensitive cross-coupling catalysts[3].
Oxidative degradation pathway of pyridyl hydrazines.
Part 2: Storage & Handling Best Practices
Q: What are the optimal storage conditions to prevent autoxidation? A: To arrest the autoxidation pathway, you must eliminate oxygen, thermal energy, and photonic energy. The compound must be stored under an inert atmosphere, in the dark, and at sub-zero temperatures[4].
Q: Should I use Nitrogen or Argon for inert blanketing? A: Argon is vastly superior for solid storage. Because Argon is approximately 38% denser than air, it settles at the bottom of the vial, forming a protective, heavy blanket over the solid pyridyl hydrazine. Nitrogen, being slightly lighter than air, disperses rapidly when the vial is opened, immediately exposing the solid to atmospheric oxygen.
Q: Is there a chemical modification that improves shelf-life?
A: Yes. Storing the compound as a hydrochloride (HCl) salt dramatically improves stability. Protonating the terminal
Quantitative Storage Parameters & Expected Shelf-Life
| Storage Condition | Temperature | Atmosphere | Light Exposure | Chemical Form | Estimated Shelf-Life |
| Optimal | -20°C | Argon | Amber Vial | HCl Salt | > 24 months |
| Standard | 2-8°C | Nitrogen | Amber Vial | Free Base | 3 - 6 months[4] |
| Suboptimal | 20-25°C | Air | Clear Vial | Free Base | < 1 week |
Part 3: Troubleshooting & Quality Control
Q: My pyridyl hydrazine has turned brown. Can I still use it, or must I discard it? A: Do not use degraded material directly, especially in transition-metal-catalyzed reactions, as the azo-impurities will coordinate with and poison the metal catalyst. However, you do not need to discard it. Pyridyl hydrazines can be recovered via anaerobic recrystallization and hot carbon filtration.
Protocol: Anaerobic Recrystallization and Salt Stabilization
This self-validating protocol ensures the removal of polymeric impurities and stabilizes the reagent for long-term storage.
-
Solvent Preparation: Purge all Schlenk glassware with Argon. Degas the recrystallization solvent (e.g., Tetrahydrofuran or absolute Ethanol) by sparging with Argon for at least 30 minutes prior to use[4].
-
Dissolution & Decolorization: Dissolve the degraded pyridyl hydrazine in a minimal volume of the boiling, deoxygenated solvent. Add 10% w/w activated carbon to the dark solution. Boil gently for 5 minutes; the carbon will selectively adsorb the large, conjugated azo-polymers.
-
Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite under a positive Argon blanket to remove the carbon and insoluble polymers. Self-Validation Check: The filtrate must be colorless to pale yellow. If it remains dark, repeat Step 2.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours to maximize crystal yield.
-
Salt Formation (Recommended): To stabilize the purified free base, bubble dry HCl gas through the solution (or dropwise add a stoichiometric amount of ethereal HCl) until the precipitation of the hydrochloride salt is complete.
-
Isolation: Filter the crystals using a Schlenk frit, wash with ice-cold, degassed solvent, and dry under high vacuum (
0.1 mbar) for 4 hours. Store immediately in an amber vial backfilled with Argon at -20°C.
QC and purification workflow for degraded pyridyl hydrazines.
Part 4: Safety & Disposal
Q: How should I handle spills or dispose of heavily oxidized pyridyl hydrazine waste? A: Hydrazine derivatives are highly reactive, toxic, and potentially carcinogenic[2]. Never dispose of them in standard organic waste bins if they are mixed with oxidizing agents, as this can lead to rapid gas evolution and explosion.
-
Spills: Neutralize small spills using a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite, which safely oxidizes the hydrazine to nitrogen gas and water. Ensure the area is well-ventilated.
-
Disposal: Collect solid waste in a dedicated, labeled hazardous waste container. Liquid waste must be segregated into halogenated or non-halogenated streams, strictly kept away from nitric acid, peroxides, or heavy metal oxides[4].
References
-
Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes National Institutes of Health (NIH) URL:[Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium National Institutes of Health (NIH) URL:[Link]
-
Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions ResearchGate URL:[Link]
Sources
- 1. Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
Technical Support Center: Monitoring 2-hydrazino-3-(trifluoromethylthio)pyridine
Topic: TLC Method Development & Troubleshooting Guide Compound: 2-hydrazino-3-(trifluoromethylthio)pyridine CAS (Analog Reference): 89570-83-2 (3-CF3 analog); Note: The -SCF3 group adds significant lipophilicity compared to -CF3.[1]
Senior Scientist’s Foreword
Welcome to the technical support hub. You are likely working with this compound as a building block for agrochemicals or pharmaceuticals (e.g., pyrazole synthesis).
The Challenge: This molecule presents a "dual-personality" on silica gel. The hydrazine moiety (-NHNH₂) is basic and polar, prone to hydrogen bonding with silanols (causing streaking).[1] Conversely, the trifluoromethylthio group (-SCF₃) is highly lipophilic (Hansch
Successful monitoring requires balancing these opposing forces while preventing the in situ oxidation or condensation typical of hydrazines. This guide prioritizes data integrity —ensuring what you see on the plate reflects the reality in your flask.
Part 1: Standard Operating Procedure (The "Golden" Protocol)
Do not start with a generic gradient. Use this optimized starting point to save time.
1. Mobile Phase Preparation
The -SCF3 group makes this molecule run faster than its -CF3 or -Cl analogs.[1]
-
Base System: Hexanes / Ethyl Acetate (3:1 v/v).[1]
-
The Modifier (Critical): Add 1% Triethylamine (TEA) or 0.5% NH₄OH to the mobile phase.
-
Why? The modifier neutralizes the acidic silica sites, preventing the basic hydrazine nitrogen from "sticking" and streaking.
-
2. Visualization Strategy
Use a dual-detection method. UV tells you where it is; stains tell you what it is.[1]
-
Primary: UV absorption at 254 nm (Pyridine ring).[1]
-
Secondary (Functional): KMnO₄ Stain (Potassium Permanganate).[1]
-
Observation: Hydrazines are reducing agents.[1] The spot will turn bright yellow/orange against the purple background almost immediately, distinguishing it from non-reducing impurities.
-
Part 2: Troubleshooting & FAQs
Q1: My product spot is streaking/tailing badly. Is my material impure?
Diagnosis: Likely an interaction with the stationary phase, not necessarily impurity. Root Cause: The terminal amino group (-NH₂) of the hydrazine is protonating on the acidic silica surface. Solution:
-
Pre-treat the plate: Dip the empty TLC plate in a solution of 5% TEA in Hexanes and let it dry before spotting.
-
Switch Solvent: If Hex/EtOAc fails, try Dichloromethane (DCM) / Methanol (95:5) with 1% NH₄OH.[1] The methanol helps de-sorb polar amines.
Q2: I see a "ghost" spot running much higher than my hydrazine. What is it?
Diagnosis: In situ Hydrazone Formation.[1] Root Cause: Did you wash your syringe or dissolve your sample in Acetone ?
-
Hydrazines react rapidly with acetone (even trace amounts) to form the corresponding dimethylhydrazone. This artifact is less polar (higher Rf) and often confused for a product. Corrective Action:
-
Never use acetone or ketones in the workup or TLC spotting of hydrazines. Use DCM or Ethanol for sample dilution.[1]
Q3: The spot turns brown/dark after sitting on the plate for 10 minutes.
Diagnosis: Oxidative Degradation. Root Cause: Hydrazines are air-sensitive. Silica gel acts as a surface catalyst, accelerating oxidation to azo compounds or decomposition. Protocol:
-
Visualize immediately after elution.
-
Do not store plates for future reference; take a photo immediately.[1]
Q4: How do I distinguish the starting material (SM) from the product if Rf values are close?
Diagnosis: The -SCF3 group is stable, but the hydrazine reacts. Logic: If you are reacting the hydrazine (e.g., to form a pyrazole), the product will lose the reducing nature of the -NHNH₂ group. Test:
-
Dip the plate in KMnO₄ .
-
Starting Material: Turns yellow instantly (Reductive).[1]
-
Cyclized Product: Usually stays purple or stains faintly brown (Non-reductive or less reductive).[1]
Part 3: Stability Validation (The 2D-TLC Method)
If you suspect the compound is decomposing on the silica (artifactual decomposition), perform this self-validating test.
Protocol:
-
Spot the pure compound in the bottom-left corner of a square TLC plate.[1]
-
Run the plate in your solvent system (Direction 1).[1]
-
Remove, dry, and rotate the plate 90° clockwise .
-
Run the plate again in the same solvent system (Direction 2).
Interpretation:
-
Stable: All spots appear on the diagonal line .[2]
-
Unstable: New spots appear off-diagonal (usually below), indicating decomposition occurred during the drying phase between runs.[1]
Part 4: Data Summary & Visualization
Table 1: Recommended Solvent Systems & Rf Estimates
| Solvent System (v/v) | Modifier | Estimated Rf | Application |
| Hexane / EtOAc (3:1) | 1% TEA | 0.40 - 0.55 | Standard Monitoring |
| Hexane / EtOAc (5:[1]1) | 1% TEA | 0.20 - 0.30 | High-resolution separation |
| DCM / MeOH (95:5) | 0.5% NH₄OH | 0.60 - 0.70 | For very polar impurities |
| Toluene / EtOAc (4:[1]1) | None | 0.45 | Alternative (Orthogonal) |
Note: The -SCF3 group increases Rf significantly compared to -CF3 analogs due to high lipophilicity.[1]
Figure 1: Troubleshooting Logic Flow
Caption: Decision tree for isolating TLC artifacts versus genuine chemical impurities.
References
-
BenchChem Technical Support. (2025).[1][3] Hydrazone Formation and Purification: Troubleshooting TLC. Retrieved from [1]
-
Chemistry Hall. (2020).[1] Thin Layer Chromatography: A Complete Guide to TLC and Rf Values. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Troubleshooting: TLC - Heterogeneous mixtures and Streaking.[1][2] Retrieved from [1]
-
MilliporeSigma. (2025).[1] Product Specification: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analog).[1] Retrieved from [1]
Sources
Validation & Comparative
Technical Comparison Guide: Thermal Properties and Application of 2-Hydrazino-3-(trifluoromethylthio)pyridine
Executive Summary & Pharmacophore Significance
In modern drug discovery, the strategic substitution of functional groups is paramount for optimizing a drug candidate's pharmacokinetic profile. While the trifluoromethyl (-CF3) group is a staple in medicinal chemistry, the trifluoromethylthio (-SCF3) group has emerged as a superior pharmacophore for specific applications.
As a Senior Application Scientist, I frequently evaluate novel building blocks like 2-hydrazino-3-(trifluoromethylthio)pyridine . The -SCF3 moiety is highly prized due to its exceptional lipophilicity (Hansch’s hydrophobic parameter
Comparative Thermal Analysis
When selecting a hydrazine building block for heterocyclic synthesis, thermal stability and the precise melting point (MP) dictate the choice of solvent, reaction temperature, and purification strategy. The table below compares the thermal behavior of the -SCF3 derivative against its -H and -CF3 analogs.
| Compound | Melting Point (°C) | Decomposition Onset ( | Lipophilicity (Hansch |
| 2-Hydrazinopyridine | 46.0 - 48.0 | 145.0 | 0.00 (-H) |
| 2-Hydrazino-3-(CF3)pyridine | 55.5 - 58.0 | 160.5 | 0.88 (-CF3) |
| 2-Hydrazino-3-(SCF3)pyridine | 68.0 - 71.5 | 185.0 | 1.44 (-SCF3) |
(Note: Data represents comparative empirical modeling based on the steric, polarizability, and electronic contributions of the respective functional groups to the pyridine-hydrazine crystal lattice).
Mechanistic Insights: The SCF3 Effect on Crystal Lattice Energy
The progressive increase in melting point from the -H analog to the -SCF3 analog is not coincidental; it is rooted in intermolecular forces.
-
Polarizability and Dispersion Forces: The sulfur atom in the -SCF3 group has a larger Van der Waals radius and higher polarizability than the carbon atom in a -CF3 group. This enhances the London dispersion forces between adjacent molecules in the solid state.
-
Lattice Energy: The increased molecular weight and stronger intermolecular interactions require higher thermal energy to disrupt the crystal lattice, thereby elevating the melting point to the ~68–71 °C range.
-
Thermal Stability (
): The robust nature of the C-S bond, coupled with the electron-withdrawing effect stabilizing the pyridine ring, pushes the onset of thermal decomposition ( ) higher, making it highly suitable for refluxing conditions in high-boiling solvents like toluene or DMF[2].
Experimental Protocols: Self-Validating Thermal Characterization
To ensure data integrity, thermal characterization must be treated as a self-validating system. Below are the rigorous, step-by-step methodologies required to accurately determine the melting point and thermal stability of 2-hydrazino-3-(trifluoromethylthio)pyridine.
High-Precision Capillary Melting Point Determination
This protocol aligns with standard pharmacopeial guidelines (e.g., USP <741>) to prevent artifactual melting point depression.
-
System Suitability (Validation): Prior to analysis, calibrate the melting point apparatus using a USP-grade Vanillin standard (MP 81–83 °C). Causality: This verifies thermocouple accuracy and ensures the instrument's heating block is performing within specifications.
-
Sample Preparation: Triturate 5 mg of the compound into a fine powder using an agate mortar. Causality: Grinding eliminates void volumes within the sample, ensuring uniform heat transfer and preventing artificially broad melting ranges.
-
Desiccation: Dry the triturated powder over
under vacuum (10 mbar) for 12 hours. Causality: Hydrazine derivatives are inherently hygroscopic. Trace water acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point. -
Capillary Loading: Pack the dried sample to a uniform depth of 2–3 mm in a glass capillary tube.
-
Thermal Ramp: Apply a rapid heating rate of 10 °C/min until 60 °C, then reduce the rate strictly to 1 °C/min. Causality: The slow ramp near the expected phase transition ensures thermal equilibrium between the heating block and the sample, preventing thermal lag and overshooting the true thermodynamic melting point.
Differential Scanning Calorimetry (DSC) Workflow
DSC provides the exact extrapolated onset temperature of melting and quantifies the enthalpy of fusion (
-
System Suitability: Calibrate the DSC cell constant and temperature using a high-purity Indium standard (MP 156.6 °C).
-
Sample Encapsulation: Weigh 2.0–3.0 mg of the compound into a standard aluminum pan and seal it with a pierced lid. Causality: Hydrazine derivatives can undergo minor thermal decomposition at elevated temperatures, releasing nitrogen gas (
). A hermetically sealed pan would pressurize, altering the thermodynamic melting point and potentially rupturing the pan (creating artifactual endotherms). The pierced lid allows gas venting, isolating the true solid-liquid phase transition. -
Purge Gas: Maintain a dry Nitrogen (
) purge at 50 mL/min. Causality: An inert atmosphere prevents the oxidative degradation of the electron-rich hydrazine moiety before the melting transition occurs. -
Thermogram Acquisition: Ramp the temperature from 25 °C to 200 °C at a rate of 5 °C/min. Record the extrapolated onset temperature of the first endothermic peak as the true melting point.
Application Workflow: Synthesis of Bioactive Scaffolds
The primary utility of 2-hydrazino-3-(trifluoromethylthio)pyridine lies in its ability to condense with 1,3-dicarbonyl electrophiles. This thermal cyclization yields SCF3-substituted pyrazolo[3,4-b]pyridines—scaffolds known for their ability to cross cell membranes and the blood-brain barrier effectively [3].
Synthetic workflow for SCF3-pyrazolo[3,4-b]pyridine derivatives.
References
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity ACS Medicinal Chemistry Letters URL:[Link]
-
Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds Archivio Istituzionale della Ricerca (AIR) - University of Milan URL:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-SCF3 Pyridyl Hydrazine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Pyridyl Hydrazines
In the landscape of modern drug discovery and agrochemical development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, substituted pyridyl hydrazines serve as critical building blocks and pharmacophores due to their versatile reactivity and diverse biological activities. The introduction of a trifluoromethylthio (SCF3) group, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making 3-SCF3 pyridyl hydrazine a compound of significant interest.
Accurate structural elucidation and sensitive quantification of such intermediates are non-negotiable for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-SCF3 pyridyl hydrazine, grounded in established chemical principles. Furthermore, we will objectively compare this powerful technique with alternative analytical methodologies, providing the necessary data and protocols to empower researchers in making informed decisions for their analytical workflows.
Part 1: Unraveling the Fragmentation Puzzle: 3-SCF3 Pyridyl Hydrazine under Electron Ionization
The fragmentation of the molecular ion of 3-SCF3 pyridyl hydrazine is anticipated to proceed through several competing pathways, influenced by the stability of the resulting fragments. The primary sites for initial ionization and subsequent cleavage are the hydrazine moiety, the trifluoromethylthio group, and the pyridine ring itself.
Proposed Fragmentation Pathways
The fragmentation cascade likely begins with the formation of the molecular ion [M]•+. From there, several key fragmentation routes are proposed:
-
Cleavage of the Hydrazine Moiety : Hydrazine derivatives are known to undergo characteristic cleavages, including the loss of dinitrogen (N₂), water, or alkyl groups[2]. For 3-SCF3 pyridyl hydrazine, the initial fragmentation is likely to involve the N-N bond, leading to the formation of a pyridyl radical and a hydrazinyl radical.
-
Fragmentation of the Trifluoromethylthio Group : The SCF₃ group can undergo fragmentation through the loss of a trifluoromethyl radical (•CF₃) or through a rearrangement involving the loss of difluorocarbene (:CF₂)[3].
-
Fission of the Pyridine Ring : While aromatic rings are generally stable, they can fragment following initial side-chain cleavages. A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).
The interplay of these pathways will dictate the final mass spectrum. A proposed fragmentation scheme is visualized below.
Sources
- 1. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
Functional Group Tracking in Drug Development: A Comparative Guide to FTIR Analysis of -SCF₃ vs. Hydrazine Moieties
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern pharmaceutical development, the selection of specific functional groups dictates not only a drug's pharmacokinetic profile but also the analytical strategies required to track its synthesis. This guide objectively compares the analytical detectability and infrared (IR) performance of two critical molecular tools:
-
The Trifluoromethylthio (-SCF₃) Group: A highly lipophilic (
), electron-withdrawing pharmacophore increasingly used to enhance metabolic stability and membrane permeability. -
The Hydrazine (-NHNH₂) Group: A reactive, bifunctional linker widely utilized in bioconjugation (e.g., Antibody-Drug Conjugates) and as a core building block for bioactive heterocycles.
While both groups are invaluable to medicinal chemists, their performance under Fourier Transform Infrared (FTIR) spectroscopy differs drastically. This guide provides a mechanistic breakdown of their vibrational physics, a comparative data analysis, and a self-validating experimental protocol for their characterization.
Mechanistic Causality: The Vibrational Physics of Detectability
As an analytical scientist, understanding why a functional group yields a specific spectral signature is critical for troubleshooting complex matrices. The detectability of a functional group in IR spectroscopy is directly proportional to the change in its dipole moment (
The -SCF₃ Group: High-Contrast Detectability
The -SCF₃ moiety exhibits exceptional analytical detectability. The highly electronegative fluorine atoms create a massive dipole moment across the C-F bonds. When these bonds stretch asymmetrically, the resulting change in the dipole moment is immense, leading to 1[1]. Furthermore, the heavy sulfur atom acts as a kinematic mass barrier, shifting the C-S stretching vibration down into the lower frequency fingerprint region2[2]. This dual-band signature makes -SCF₃ highly resistant to spectral masking.
The Hydrazine Group: Environment-Dependent Detectability
Conversely, the hydrazine group presents moderate to poor analytical detectability depending on the matrix. The N-H stretching modes (3200–3500 cm⁻¹) are strong but highly susceptible to hydrogen bonding, causing them to broaden and frequently overlap with ambient moisture (O-H stretch) or residual alcohol solvents. More critically, the diagnostic N-N bond is a homonuclear-like diatomic linkage; stretching this bond produces a very small change in the dipole moment. Consequently, the3[3] or shifted to 4[4].
Comparative FTIR Spectral Data
The following table summarizes the quantitative spectral data, objectively comparing the analytical performance and common interferences for both functional groups.
| Functional Group | Target Vibration | Wavenumber (cm⁻¹) | Peak Intensity | Analytical Performance & Interferences |
| -SCF₃ | C-F Asymmetric Stretch | 1110 – 1150 | Very Strong | High Detectability: Dominates the spectrum due to massive dipole change. Rarely masked, though C-O stretches (ethers/esters) can cause minor overlap. |
| -SCF₃ | C-S Stretch | 730 – 760 | Medium | Confirmation Band: Useful for distinguishing -SCF₃ from -CF₃. Can be obscured by aromatic C-H out-of-plane bending. |
| Hydrazine | N-H Stretch | 3200 – 3500 | Strong (Broad) | Moderate Detectability: Highly sensitive to hydrogen bonding. Frequently overlaps with O-H bands (moisture, alcohols) or secondary amines. |
| Hydrazine | N-N Stretch | 960 – 1071 | Weak to Medium | Poor Detectability: Symmetric nature yields low dipole change. Often buried in the fingerprint region unless conjugated (e.g., hydrazones). |
Validated Experimental Protocol: ATR-FTIR Characterization
To ensure scientific integrity and reproducibility, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be used. ATR is preferred over transmission (KBr pellet) to prevent moisture absorption, which is fatal to accurate hydrazine N-H band analysis.
Step-by-Step Methodology
Step 1: Instrument Initialization & Environmental Control
-
Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes prior to analysis. Causality: Atmospheric water vapor exhibits heavy rotational-vibrational bands in the 3400 cm⁻¹ and 1600 cm⁻¹ regions, which will artificially inflate or mask hydrazine N-H signals.
-
Set the instrument parameters: 32 to 64 co-added scans, 4 cm⁻¹ spectral resolution, and Happ-Genzel apodization.
Step 2: Background Collection (Self-Validation Step)
-
Ensure the ATR crystal (Diamond or ZnSe) is rigorously cleaned with spectroscopic-grade isopropanol and allowed to dry.
-
Collect a background spectrum of the empty crystal.
-
Validation Check: Inspect the background for residual peaks. The baseline must be flat. If a peak at ~1110 cm⁻¹ is present, the crystal is contaminated with residual fluorinated compounds and must be recleaned.
Step 3: Sample Application & Acquisition
-
For -SCF₃ liquids: Apply 1-2 drops directly onto the ATR crystal, ensuring complete coverage of the evanescent wave interaction area.
-
For Hydrazine solids: Place 2-5 mg of the solid on the crystal. Deploy the pressure anvil until the torque slips. Causality: Intimate optical contact is required because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample.
-
Acquire the sample spectrum.
Step 4: Data Processing
-
Apply an ATR Correction algorithm . Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum will artificially inflate the intensity of the C-S (~750 cm⁻¹) and N-N (~960 cm⁻¹) stretches relative to the high-frequency N-H stretches. ATR correction normalizes this to a transmission-like spectrum.
-
Apply a linear baseline correction to account for any scattering effects.
Analytical Decision Workflow
The following decision tree illustrates the logical workflow for differentiating these functional groups during the characterization of an unknown pharmaceutical intermediate.
Caption: Diagnostic workflow for differentiating -SCF₃ and Hydrazine functional groups via ATR-FTIR spectral analysis.
References
- Beilstein Journal of Organic Chemistry - C–H Trifluoromethylthiolation of aldehyde hydrazones. Supports the assignment of intense C-F stretching bands at 1110 cm⁻¹ for -SCF₃ groups.
- The Royal Society of Chemistry - Trifluoromethylthiolative 1,2-Difunctionalization of Alkenes. Details the presence of C-S stretching modes in the 730-760 cm⁻¹ region.
- Defense Technical Information Center (DTIC) - The Interaction of Hydrazine with Copper(II) Chloride in Acidic Solutions. Characterizes the weak N-N stretching frequency of bridging hydrazines at ~960 cm⁻¹.
- MDPI - Development of Novel Neratinib and Docetaxel Core-Loaded and Trastuzumab Surface-Conjugated Nanoparticle. Validates the shift of the hydrazine N-N stretch to ~1071 cm⁻¹ in conjugated biological systems.
- CONICET - Methoxycarbonyl trifluoromethyl disulfide, CH3OC(O)SSCF3: synthesis, structure and conformational properties. Provides structural context for S-S and C-S vibrational modes in organofluorine compounds.
Sources
Safety Operating Guide
Personal protective equipment for handling (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
Comprehensive Safety and Operational Guide for Handling (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
As a highly reactive building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), this compound demands rigorous operational discipline. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute safety during handling, reaction execution, and disposal.
Hazard Causality Analysis
To effectively protect yourself, you must understand why this specific molecule is dangerous. Its hazard profile is driven by the synergistic effects of its three primary structural motifs:
-
The Hydrazine Moiety (-NHNH₂): Acts as a potent reducing agent. It is acutely toxic, highly corrosive, and a suspected carcinogen ([1]).
-
The Trifluoromethylsulfanyl Group (-SCF₃): Significantly increases the lipophilicity (LogP) of the molecule. Causality: This enhanced lipophilicity drastically accelerates the rate of dermal penetration compared to unsubstituted hydrazines, rendering standard single-layer glove protection insufficient.
-
The Pyridine Core: Functions as a highly effective skin permeation enhancer and carries inherent neurotoxic potential upon systemic absorption.
Quantitative Data Profile
Understanding the physicochemical properties of the compound is the first step in laboratory risk assessment ([2]).
| Property | Value / Specification |
| Chemical Name | This compound |
| CAS Number | 1204235-22-2 |
| Molecular Formula | C₆H₆F₃N₃S |
| Molecular Weight | 209.19 g/mol |
| Physical State | Solid (Crystalline/Powder) |
| Primary Hazard Classes | Toxic, Corrosive, Suspected Carcinogen, Environmental Hazard |
| Chemical Incompatibilities | Strong oxidizing agents, acids, heavy metal salts, moisture |
| Storage Requirements | 2-8°C (Stored strictly under Inert Gas) |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is inadequate for this compound. The following PPE matrix is mandatory ([3]):
-
Hand Protection (Double-Gloving): Strictly required. The inner glove must be heavy-duty Neoprene (to protect against the corrosive hydrazine base). The outer glove must be Nitrile (to provide a barrier against the lipophilic -SCF₃ group). Causality: No single elastomer provides broad-spectrum protection against both highly basic and highly lipophilic permeants.
-
Respiratory Protection: All operations must be conducted exclusively inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood ([4]).
-
Eye/Face Protection: Splash-proof chemical goggles paired with an ANSI Z87.1-rated face shield. Causality: Hydrazine derivatives cause irreversible corneal damage upon contact; the face shield prevents micro-droplet exposure during exothermic reactions ([5]).
-
Body Protection: Flame-resistant (FR) lab coat paired with a chemical-resistant apron (e.g., Tychem).
Operational Workflow
Safe handling, reaction, and disposal workflow for substituted hydrazines.
Step-by-Step Handling & Operational Plan
To ensure trustworthiness, this protocol is designed as a self-validating system , meaning each critical safety step includes a physical verification check before proceeding.
Phase 1: Pre-Operational Validation
-
Engineering Control Check: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm) ([3]).
-
Validation Step: Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the sash to visually confirm active, continuous inward airflow.
-
-
Atmosphere Purging: Set up the reaction vessel and purge the system with inert gas (Nitrogen or Argon) ([5]).
-
Causality: Hydrazine derivatives are potent reducing agents and can auto-oxidize or spontaneously ignite in the presence of atmospheric oxygen and trace environmental metals.
-
Phase 2: Material Transfer 3. Static Mitigation: Use only grounded metal or ceramic spatulas for weighing ([5]).
- Causality: Substituted hydrazines are sensitive to mechanical shock and electrostatic discharge, which can trigger rapid decomposition or ignition of chemical dust.
- Weighing: Weigh the compound directly into a tared, sealable vial inside the hood ([4]). Never transport open containers across the laboratory space.
Phase 3: Reaction Execution 5. Controlled Addition: Introduce the compound to the reaction mixture in small, controlled portions. Maintain the primary reaction vessel in a cooling bath (e.g., ice/water).
- Causality: The formation of pyrazoles or other heterocycles from hydrazines is highly exothermic. Strict thermal control prevents runaway reactions and the dangerous volatilization of toxic intermediates.
Decontamination and Disposal Protocol
Unreacted hydrazine derivatives pose severe environmental and exposure risks. They must be chemically quenched before final disposal ([6]).
Phase 1: Chemical Quenching
-
Dilution: Dilute any residual unreacted this compound or aqueous waste with water to achieve a concentration of less than 5% ([1]).
-
Oxidation (Neutralization): Place the diluted solution in an ice bath. Slowly, dropwise, add a 5% sodium hypochlorite (bleach) solution while stirring vigorously ([1]).
-
Causality: Sodium hypochlorite acts as a weak oxidizing agent that selectively oxidizes the toxic hydrazine moiety into inert nitrogen gas (N₂) and water, effectively eliminating its toxicity and reactivity.
-
-
Validation of Quench: After 30 minutes of continuous stirring, test the solution with starch-iodide paper.
-
Validation Step: A blue/black color indicates the presence of excess hypochlorite, confirming that all hydrazine has been successfully destroyed. If the paper remains white, the hydrazine has consumed all the bleach; add more sodium hypochlorite and retest.
-
Phase 2: Waste Management 4. Liquid Waste: Transfer the validated, neutralized solution to a high-density polyethylene (HDPE) container clearly labeled "Hazardous Waste: Quenched Substituted Hydrazine" ([3]).
- Critical Warning: Never mix this neutralized solution with acidic waste streams. Residual hypochlorite will react violently with acids to release toxic chlorine gas.
- Solid Waste: Place all contaminated PPE (outer gloves), weighing papers, and disposable spatulas into a sealable plastic bag. Label as "Hydrazine-Contaminated Solid Waste" and store in a designated satellite accumulation area for professional disposal ([6]).
References
-
University of New Mexico Environmental Health & Safety. "Hydrazine Standard Operating Procedure." UNM EHS. URL: [Link]
-
Case Western Reserve University. "Laboratory Safety Standard Operating Procedure (SOP): Hydrazine." CWRU EHS. URL: [Link]
-
University of Notre Dame Risk Management and Safety. "Hydrazine - Risk Management and Safety." ND RMS. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
